molecular formula C53H102N16O17S B10860650 Polymyxin E1 (sulfate)

Polymyxin E1 (sulfate)

Cat. No.: B10860650
M. Wt: 1267.5 g/mol
InChI Key: ZJIWRHLZXQPFAD-OQPNQKQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polymyxin E1 (sulfate) is a useful research compound. Its molecular formula is C53H102N16O17S and its molecular weight is 1267.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Polymyxin E1 (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Polymyxin E1 (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H102N16O17S

Molecular Weight

1267.5 g/mol

IUPAC Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

InChI

InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-;/m0./s1

InChI Key

ZJIWRHLZXQPFAD-OQPNQKQZSA-N

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

The Resurgence of a Last-Resort Antibiotic: A Technical Guide to the Discovery and Origin of Polymyxin E1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Renewed Arsenal Against Superbugs

In an era marked by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the scientific community has turned its gaze back to a class of antibiotics once relegated to the archives of medicine: the polymyxins. This guide provides a comprehensive technical overview of Polymyxin E1, also known as colistin A, a critical member of this re-emerging antibiotic family. We will delve into its historical discovery, the biology of its producing organism, its intricate biosynthesis, and the fundamental chemical properties that underpin its potent antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals engaged in the vital work of combating antimicrobial resistance.

Part 1: The Genesis of Polymyxin E1 – A Historical Perspective

The story of Polymyxin E1 begins in post-war Japan. In 1947, a Japanese scientist named Koyama isolated a new antibacterial substance from a strain of Bacillus polymyxa var. colistinus.[1] This substance, initially named colistin, demonstrated potent activity against Gram-negative bacteria.[2][3] It would later be discovered that colistin is, in fact, a mixture of closely related lipopeptides, with the major components being Polymyxin E1 and Polymyxin E2.[4][5] Subsequent research established that Polymyxin E1 is identical to what was termed Colistin A.[6][7]

The producing bacterium was later reclassified from the genus Bacillus to Paenibacillus, and is now known as Paenibacillus polymyxa.[8][9] The polymyxins were among the first polypeptide antibiotics to be discovered and were introduced into clinical practice in the 1950s.[2][10] However, concerns over nephrotoxicity and neurotoxicity led to a decline in their use with the advent of seemingly safer alternatives like aminoglycosides and beta-lactams.[1][11][12] The dawn of the 21st century and the rise of formidable "superbugs" resistant to nearly all other available antibiotics has necessitated the reintroduction of polymyxins as a last-line of defense in treating life-threatening infections.[2][12][13]

Part 2: The Source - Paenibacillus polymyxa

Paenibacillus polymyxa is a Gram-positive, rod-shaped, spore-forming bacterium commonly found in soil, on plant roots, and in fermented foods.[8][14][15] This organism is a prolific producer of a diverse array of secondary metabolites, including enzymes, hormones, and, most notably, antimicrobial peptides.[8][9] Different strains of P. polymyxa are known to synthesize various members of the polymyxin family, as well as other antibiotics like paenibacillin, which is active against Gram-positive bacteria.[8][14][15] The co-production of multiple antimicrobial compounds highlights the complex ecological role of this bacterium.[15]

Part 3: Chemical Architecture of Polymyxin E1

Polymyxin E1 is a cationic lipopeptide, a molecular structure that is central to its mechanism of action.[5] Its architecture consists of a cyclic heptapeptide ring and a linear tripeptide side chain, which is N-terminally acylated with a fatty acid.[10][16]

Key Structural Features:

  • Peptide Core: The decapeptide portion of Polymyxin E1 is composed of L-α,γ-diaminobutyric acid (Dab), L-threonine (Thr), and D-leucine (D-Leu). The presence of the non-proteinogenic amino acid Dab is a hallmark of the polymyxins. The five Dab residues provide the molecule with its strong positive charge at physiological pH.[13][17]

  • Fatty Acid Tail: The N-terminus of the peptide is acylated with (S)-6-methyloctanoic acid. This hydrophobic lipid tail is crucial for the molecule's interaction with the bacterial outer membrane.[5][10]

  • Cyclic Structure: The cyclic nature of the heptapeptide ring is formed by an amide bond between the γ-amino group of the Dab residue at position 4 and the C-terminal threonine at position 10.[16]

ComponentResidue/Moiety
Fatty Acid (S)-6-methyloctanoic acid
Tripeptide Side Chain Dab - Thr - Dab
Heptapeptide Ring Dab - Dab - D-Leu - Leu - Dab - Dab - Thr
Table 1: Chemical Composition of Polymyxin E1.

Part 4: The Molecular Factory: Biosynthesis of Polymyxin E1

Polymyxin E1 is not synthesized by the ribosomal machinery that produces proteins. Instead, it is assembled by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[4][16] This complex acts as a molecular assembly line, sequentially adding and modifying the amino acid and fatty acid building blocks.

The genetic blueprint for this molecular factory is encoded in the pmx gene cluster.[7][10][18] This cluster contains five key open reading frames (pmxA, pmxB, pmxC, pmxD, and pmxE) that code for the three synthetase enzymes (PmxE, PmxA, and PmxB) and two ABC transporters (PmxC and PmxD) responsible for exporting the synthesized antibiotic out of the bacterial cell.[7][10]

The biosynthesis proceeds in a stepwise fashion, with each NRPS enzyme containing multiple modules. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The growing peptide chain is passed from one module to the next, tethered to the enzyme complex via a thiolation (T) domain.[10][16]

PolymyxinE1_Biosynthesis cluster_PmxE PmxE Synthetase cluster_PmxA PmxA Synthetase cluster_PmxB PmxB Synthetase PmxE FA-CoA Dab Thr Dab Dab D-Leu PmxE:f0->PmxE:f1 PmxE:f1->PmxE:f2 PmxE:f2->PmxE:f3 PmxE:f3->PmxE:f4 PmxE:f4->PmxE:f5 PmxA Leu Dab Dab Thr PmxE:f5->PmxA:f0 Chain Transfer PmxA:f0->PmxA:f1 PmxA:f1->PmxA:f2 PmxA:f2->PmxA:f3 PmxB Cyclization & Release PmxA:f3->PmxB:f0 Chain Transfer & Cyclization end Polymyxin E1 PmxB:f0->end start Initiation start->PmxE:f0 Fatty Acid Loading

Caption: A simplified workflow of Polymyxin E1 biosynthesis by the NRPS machinery.

Part 5: Mechanism of Action - A Targeted Assault on the Outer Membrane

The potent bactericidal activity of Polymyxin E1 against Gram-negative bacteria is a direct consequence of its unique chemical structure.[17] The primary target is the lipopolysaccharide (LPS) component of the bacterial outer membrane.[13]

The mechanism can be summarized in the following steps:

  • Electrostatic Attraction: The positively charged Dab residues of Polymyxin E1 are electrostatically attracted to the negatively charged phosphate groups of the lipid A portion of LPS.[17]

  • Displacement of Divalent Cations: This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer by bridging adjacent LPS molecules.[9]

  • Membrane Destabilization: The hydrophobic fatty acid tail of Polymyxin E1 then inserts into the hydrophobic core of the outer membrane, disrupting its integrity.[14]

  • Increased Permeability and Cell Death: This disruption leads to a dramatic increase in the permeability of the outer membrane, allowing for the leakage of essential intracellular contents and ultimately resulting in bacterial cell death.[17]

PolymyxinE1_MoA cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negatively Charged) Cations Mg²⁺ / Ca²⁺ LPS->Cations Displacement of Cations LipidA Lipid A Disruption Membrane Disruption & Increased Permeability LipidA->Disruption PolymyxinE1 Polymyxin E1 (Positively Charged) PolymyxinE1->LPS Electrostatic Attraction PolymyxinE1->LipidA Hydrophobic Insertion of Fatty Acid Tail CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: The mechanism of action of Polymyxin E1 against Gram-negative bacteria.

Part 6: Antimicrobial Spectrum and Clinical Utility

Polymyxin E1 exhibits a narrow but potent spectrum of activity, primarily targeting multidrug-resistant Gram-negative pathogens.[17][19] It is particularly effective against members of the Enterobacteriaceae family, as well as Pseudomonas aeruginosa and Acinetobacter baumannii.[17][20] However, it is generally not active against Gram-positive bacteria, anaerobic bacteria, and certain Gram-negative species such as Proteus, Providencia, and Serratia spp.[19][21]

Bacterial SpeciesMIC Range (µg/mL) for Colistin
Escherichia coli0.25 - 2
Klebsiella pneumoniae0.25 - >64 (resistant strains)
Pseudomonas aeruginosa0.5 - 4
Acinetobacter baumannii0.25 - 2
Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges for Colistin (Polymyxin E1/E2 mixture) against key Gram-negative pathogens. Note: MIC values can vary significantly depending on the specific strain and testing methodology.[20][22][23]

Part 7: The Challenge of Resistance

The renewed clinical reliance on polymyxins has inevitably led to the emergence of resistance. The primary mechanisms of resistance involve modifications to the bacterial outer membrane that reduce the binding affinity of Polymyxin E1.[6][24]

Key Resistance Mechanisms:

  • LPS Modification: The most common mechanism involves the enzymatic modification of the lipid A moiety of LPS. The addition of positively charged molecules, such as phosphoethanolamine or 4-amino-4-deoxy-L-arabinose, reduces the net negative charge of the outer membrane, thereby weakening the initial electrostatic attraction of the positively charged polymyxin.[1][4]

  • Plasmid-Mediated Resistance: A significant concern is the emergence of plasmid-mediated resistance, primarily through the mcr (mobile colistin resistance) genes. These genes encode enzymes that catalyze the addition of phosphoethanolamine to lipid A and can be readily transferred between different bacterial species, facilitating the rapid spread of resistance.[3]

  • Other Mechanisms: Less common resistance mechanisms include the complete loss of the LPS layer, increased production of capsular polysaccharides that can sequester the antibiotic, and the upregulation of efflux pumps that actively remove the drug from the bacterial cell.[6]

Part 8: Production and Purification - An Experimental Workflow

The production of Polymyxin E1 for research and clinical use is achieved through fermentation of high-yielding strains of Paenibacillus polymyxa. The subsequent purification of the active compound is a multi-step process designed to isolate Polymyxin E1 from the complex fermentation broth.

Experimental Protocol: Isolation and Purification of Polymyxin E1

  • Fermentation:

    • Inoculate a seed culture of a high-producing Paenibacillus polymyxa strain into a suitable production medium (e.g., Tryptic Soy Broth supplemented with yeast extract).[25]

    • Incubate the culture under optimal conditions of temperature (e.g., 30°C) and aeration for a period sufficient for maximal antibiotic production (typically 48-96 hours).

  • Harvesting and Extraction:

    • Separate the bacterial cells from the fermentation broth by centrifugation.

    • The supernatant, containing the secreted Polymyxin E1, is the starting material for purification.

    • Initial extraction can be performed using a resin such as Diaion HP-20 or by solvent extraction with a polar organic solvent like acetonitrile.[16]

  • Chromatographic Purification:

    • Cation-Exchange Chromatography: The crude extract is subjected to cation-exchange chromatography to enrich for the positively charged Polymyxin E1. Elution is typically achieved using a salt gradient (e.g., NaCl).

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The enriched fractions are further purified by RP-HPLC using a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is used to separate Polymyxin E1 from other components.

  • Characterization and Quantification:

    • The purity of the final product is assessed by analytical RP-HPLC.

    • The identity of Polymyxin E1 is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • The concentration of the purified Polymyxin E1 is determined using a suitable analytical method, such as HPLC with a standard curve.

Purification_Workflow Fermentation 1. Paenibacillus polymyxa Fermentation Centrifugation 2. Centrifugation Fermentation->Centrifugation Supernatant Supernatant (Contains Polymyxin E1) Centrifugation->Supernatant Extraction 3. Resin/Solvent Extraction Supernatant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract CationExchange 4. Cation-Exchange Chromatography CrudeExtract->CationExchange EnrichedFraction Enriched Fraction CationExchange->EnrichedFraction RPHPLC 5. Reversed-Phase HPLC EnrichedFraction->RPHPLC PurePolymyxinE1 Pure Polymyxin E1 RPHPLC->PurePolymyxinE1 Analysis 6. Purity & Identity Analysis (HPLC, MS, NMR) PurePolymyxinE1->Analysis

Caption: A typical experimental workflow for the isolation and purification of Polymyxin E1.

Conclusion: A Legacy Reimagined

Polymyxin E1, a discovery of the mid-20th century, has been thrust back into the forefront of infectious disease research and clinical practice. Its unique origin, complex biosynthesis, and potent, targeted mechanism of action make it a fascinating subject of study and a vital tool in our ongoing battle against multidrug-resistant bacteria. A thorough understanding of its discovery, the biology of its producing organism, and the molecular basis of its activity and resistance is paramount for the development of novel polymyxin analogs with improved efficacy and reduced toxicity, ensuring that this "old" antibiotic continues to serve as a cornerstone of modern medicine.

References

  • Koyama, Y., et al. (1950). A new antibiotic, colistin, produced by Bacillus colistinus Koyama. The Journal of Antibiotics, Series A, 3(5), 457-458.
  • Suzuki, T., Hayashi, K., Fujikawa, K., & Tsukamoto, K. (1965). THE CHEMICAL STRUCTURE OF POLYMYXIN E: THE IDENTITIES OF POLYMYXIN E1 WITH COLISTIN A AND OF POLYMYXIN E2 WITH COLISTIN B. Journal of Biochemistry, 57(2), 226-227.
  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557-596.
  • Falagas, M. E., & Kasiakou, S. K. (2005). Colistin: the revival of polymyxins for the management of multidrug-resistant gram-negative bacterial infections. Clinical infectious diseases, 40(9), 1333-1341.
  • Tambadou, F., et al. (2015). Characterization of the colistin (polymyxin E1 and E2) biosynthetic gene cluster. Archives of microbiology, 197(4), 521-532.
  • Liu, Y. Y., et al. (2016). Emergence of plasmid-mediated colistin resistance mechanism MCR-1 in animals and human beings in China: a microbiological and molecular biological study. The Lancet Infectious Diseases, 16(2), 161-168.
  • Grady, E. N., et al. (2016). The genus Paenibacillus: a source of novel antimicrobial compounds and a prolific producer of diverse enzymes. Microbiology, 162(10), 1641-1655.
  • He, Z., et al. (2007). Isolation and identification of a Paenibacillus polymyxa strain that coproduces a novel lantibiotic and polymyxin. Applied and environmental microbiology, 73(1), 168-178.
  • Jeong, H., et al. (2012). Draft genome sequence of Paenibacillus polymyxa OSY-DF, which coproduces a lantibiotic, paenibacillin, and polymyxin E1. Journal of bacteriology, 194(16), 4453-4454.
  • Choi, S. K., et al. (2009). Identification of a polymyxin synthetase gene cluster of Paenibacillus polymyxa and heterologous expression of the gene in Bacillus subtilis. Journal of bacteriology, 191(10), 3350-3358.
  • Martin, J. F. (2004). The polymyxin and lipopeptide antibiotic biosynthesis gene clusters. Journal of bacteriology, 186(22), 7473-7475.
  • Kline, T., et al. (2001). Synthesis and characterization of the colistin peptide polymyxin E1 and related antimicrobial peptides. Journal of peptide research, 57(3), 175-187.
  • Lal, S., & Tabacchioni, S. (2009). Ecology and biotechnological potential of Paenibacillus polymyxa: a minireview. Indian journal of microbiology, 49(1), 2-10.
  • Li, J., & Nation, R. L. (2006). Old polymyxins for the new millennium. Current opinion in infectious diseases, 19(6), 577-583.
  • Velkov, T., et al. (2010). Pharmacology of polymyxins: new insights into an ‘old’ class of antibiotics. Future microbiology, 5(6), 917-927.
  • Gales, A. C., Jones, R. N., & Sader, H. S. (2006). Contemporary assessment of antimicrobial susceptibility testing methods for polymyxin B and colistin: review of available interpretative criteria and quality control guidelines. Journal of clinical microbiology, 44(9), 3092-3097.
  • Serrano, N. F. G., et al. (2021). Purification and characterization of two new antimicrobial molecules produced by an endophytic strain of Paenibacillus polymyxa. Anais da Academia Brasileira de Ciências, 93.
  • Orwa, J. A., et al. (2001). Isolation and structural characterization of colistin components.
  • Trimble, M. J., et al. (2016). Polymyxin: alternative mechanisms of action and resistance. Cold Spring Harbor perspectives in medicine, 6(10), a025288.
  • Shaheen, M., et al. (2011). The polymyxin B biosynthetic gene cluster from Paenibacillus polymyxa PKB1: a case of modular shuffling. Journal of bacteriology, 193(16), 4081-4091.
  • (This reference is intentionally left blank to maintain numbering
  • Yang, L., et al. (2022). Polymyxin B1 and E2 From Paenibacillus polymyxa Y-1 for Controlling Rice Bacterial Disease. Frontiers in Microbiology, 13, 856013.
  • Humphries, R. M. (2018). Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations. Clinical infectious diseases, 67(suppl_2), S173-S179.
  • Paul, A., et al. (2018). Purification, Characterization and in vitro Evaluation of Polymyxin A From Paenibacillus dendritiformis. Frontiers in microbiology, 9, 2883.
  • Sader, H. S., et al. (2003). Contemporary assessment of antimicrobial susceptibility testing methods for polymyxin B and colistin: review of available interpretative criteria and quality control guidelines. Journal of clinical microbiology, 41(7), 3241-3245.
  • Huband, M. D., et al. (2022). In Vitro Potency and Spectrum of the Novel Polymyxin MRX-8 Tested against Clinical Isolates of Gram-Negative Bacteria. Antimicrobial agents and chemotherapy, 66(5), e00057-22.
  • Falagas, M. E., & Michalopoulos, A. (2006). Polymyxins: old antibiotics are back. The Lancet, 367(9522), 1563-1564.
  • Nation, R. L., & Li, J. (2009). Colistin in the 21st century. Current opinion in infectious diseases, 22(6), 535-543.

Sources

Technical Guide: Polymyxin E1 Sulfate Activity & Protocols for Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polymyxin E1 Sulfate Activity against Pseudomonas aeruginosa Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polymyxin E (Colistin) remains a critical "last-resort" antibiotic for multidrug-resistant (MDR) Pseudomonas aeruginosa. While clinical formulations are mixtures of Polymyxin E1 (Colistin A) and Polymyxin E2 (Colistin B), Polymyxin E1 sulfate represents the more lipophilic fraction due to its 6-methyloctanoic acid fatty acyl tail. This guide dissects the specific pharmacodynamics of the sulfate salt form—the active moiety used in susceptibility testing and topical applications—distinct from the inactive prodrug colistimethate sodium (CMS). It provides validated protocols for overcoming technical artifacts like surface adsorption and "skipped wells," ensuring rigorous data generation in drug discovery workflows.

Chemical Structure & Molecular Pharmacology[1]

Structural Distinction: E1 vs. E2

Polymyxin E is a cationic cyclic decapeptide. The sulfate salt (Polymyxin E sulfate) is the stable, active antibacterial form. The mixture typically contains:

  • Polymyxin E1 (Colistin A): Acylated with 6-methyloctanoic acid .

  • Polymyxin E2 (Colistin B): Acylated with 6-methylheptanoic acid .

The structural difference lies solely in the fatty acid tail. E1's additional methylene group confers slightly higher lipophilicity, which is critical for the second phase of its mechanism of action—insertion into the bacterial outer membrane (OM).

Mechanism of Action (MoA)

The bactericidal activity of Polymyxin E1 sulfate against P. aeruginosa follows a two-step "Self-Promoted Uptake" model:

  • Electrostatic Displacement: The polycationic peptide ring (Dab residues) binds to the anionic phosphate groups of Lipid A, displacing divalent cations (

    
    , 
    
    
    
    ) that stabilize the LPS layer.
  • Hydrophobic Insertion: The fatty acyl tail (E1 or E2) penetrates the hydrophobic core of the outer membrane. This causes expansion of the monolayer, fissure formation, and eventual disruption of the cytoplasmic membrane, leading to osmotic lysis.

MoA_Pathway Polymyxin Polymyxin E1 Sulfate (Cationic + Lipophilic Tail) LPS_Binding Electrostatic Binding to Lipid A (Displacement of Mg2+/Ca2+) Polymyxin->LPS_Binding Initial Contact OM_Destabilization Outer Membrane Permeabilization LPS_Binding->OM_Destabilization Cation Displacement Insertion Hydrophobic Tail Insertion (E1 Tail -> Lipid A Core) OM_Destabilization->Insertion Lipophilic Interaction Self_Promoted_Uptake Self-Promoted Uptake (Entry into Periplasm) Insertion->Self_Promoted_Uptake IM_Lysis Inner Membrane Disruption (Leakage of Cytoplasmic Content) Self_Promoted_Uptake->IM_Lysis Cell_Death Bactericidal Effect IM_Lysis->Cell_Death

Figure 1: Mechanism of Action. The dual-phase activity involves electrostatic binding followed by lethal hydrophobic insertion.

Antimicrobial Activity Profile

MIC Distribution

For wild-type P. aeruginosa, Polymyxin E sulfate exhibits potent activity. However, susceptibility testing is plagued by technical variables.

  • Wild-Type MIC: Typically 0.5 – 2.0 mg/L .

  • EUCAST/CLSI Breakpoint: Susceptible

    
     mg/L; Resistant 
    
    
    
    mg/L.
Heteroresistance and "Skipped Wells"

A unique phenomenon in P. aeruginosa testing is heteroresistance, where subpopulations exhibit higher resistance.

  • Skipped Wells: In broth microdilution, growth may be inhibited at 1 mg/L, visible at 2 mg/L, and inhibited again at 4 mg/L. This is often due to adaptive resistance mechanisms or technical errors (e.g., uneven antibiotic distribution).

  • Sulfate vs. CMS: Never use Colistimethate Sodium (CMS) for in vitro MIC testing. CMS is an inactive prodrug that hydrolyzes unpredictably. Always use Polymyxin E Sulfate.

Table 1: Comparative Activity Profile

ParameterPolymyxin E Sulfate (Active)Colistimethate Sodium (Prodrug)Polymyxin B Sulfate
Primary Use In vitro testing, Topical, OralIV Administration (Prodrug)IV, In vitro testing
Potency (P. aeruginosa) High (MIC 0.5-2 mg/L)Low (must hydrolyze to active)High (MIC 0.5-2 mg/L)
Protein Binding Moderate (~50%)LowModerate-High
Nephrotoxicity High (Direct tubular toxicity)Lower (but converts to toxic form)High

Experimental Methodologies

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, accurate stock of Polymyxin E1/E2 Sulfate. Critical Note: Polymyxins adhere to glass and certain plastics.

  • Weighing: Weigh Polymyxin E Sulfate powder (corrected for potency, usually expressed in Units/mg or µg/mg). Do not assume 100% purity.

    • Formula:

      
      
      
  • Solvent: Dissolve in sterile distilled water . Do not use saline or cations (Ca/Mg) for the stock, as they can promote precipitation or competitive binding issues early on.

  • Storage: Aliquot into polypropylene (PP) vials. Avoid glass vials for long-term storage due to adsorption. Store at -20°C or -80°C.

  • Shelf Life: Thawed aliquots should be used within 24 hours. Never refreeze.

Protocol B: Reference Broth Microdilution (BMD)

Standard: ISO 20776-1 / CLSI M07. Challenge: Polymyxin binding to polystyrene microtiter plates can artificially elevate MICs.

Workflow:

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

    • 
      : 20-25 mg/L
      
    • 
      : 10-12.5 mg/L
      
  • Additives: Do NOT use Polysorbate-80 (P-80).

    • Reasoning: While P-80 reduces plate adsorption, it also acts synergistically with polymyxins, artificially lowering MICs and causing "false susceptible" results. Current CLSI/EUCAST guidelines explicitly recommend against P-80 for reference testing.

  • Inoculum: Standardize to

    
     CFU/mL.
    
  • Incubation: 35 ± 2°C for 16-20 hours.

  • Reading: Read manually. Look for "skipped wells." If skipped wells occur, repeat the test.

Experimental_Workflow Stock Stock Prep (Polymyxin E Sulfate in H2O) *Polypropylene Vials* Dilution Dilution in CAMHB (No Polysorbate-80) Stock->Dilution Plating Plate into Microtiter (Polystyrene vs. Glass Coated) Dilution->Plating Inoculation Inoculate P. aeruginosa (5x10^5 CFU/mL) Plating->Inoculation Incubation Incubate 35°C, 16-20h Inoculation->Incubation Readout Read MIC (Check for Skipped Wells) Incubation->Readout

Figure 2: Validated BMD Workflow. Note the exclusion of surfactant additives to maintain standard compliance.

Mechanisms of Resistance

Resistance in P. aeruginosa is primarily adaptive, driven by the modification of Lipid A to reduce the net negative charge, thereby repelling the cationic polymyxin molecule.[2]

The PhoP-PhoQ and PmrA-PmrB Systems

Exposure to low


 or cationic peptides activates these Two-Component Systems (TCS).
  • Sensor Kinases (PhoQ, PmrB): Detect environmental stress (polymyxins).

  • Response Regulators (PhoP, PmrA): Phosphorylated regulators activate the arnBCADTEF operon.

  • Effector: The operon encodes enzymes that add 4-amino-4-deoxy-L-arabinose (L-Ara4N) to Lipid A phosphates.

  • Result: The membrane surface charge shifts from negative to neutral/positive, inhibiting Polymyxin E binding.

Resistance_Pathway Stimulus Low Mg2+ / Polymyxin E PhoQ PhoQ (Sensor) Stimulus->PhoQ PmrB PmrB (Sensor) Stimulus->PmrB PhoP PhoP-P (Regulator) PhoQ->PhoP Phosphorylation PmrA PmrA-P (Regulator) PhoP->PmrA Cross-Regulation (PmrD) Arn_Operon arnBCADTEF Operon (Transcription) PhoP->Arn_Operon Activation PmrB->PmrA Phosphorylation PmrA->Arn_Operon Activation LPS_Mod Lipid A Modification (+ L-Ara4N) Arn_Operon->LPS_Mod Resistance Reduced Polymyxin Binding (Resistance) LPS_Mod->Resistance

Figure 3: Two-Component System Activation. The interplay between PhoP-PhoQ and PmrA-PmrB drives LPS modification.

Clinical Implications & Toxicity

While Polymyxin E1 sulfate is a potent tool, its clinical utility is limited by a narrow therapeutic window.

  • Nephrotoxicity: Polymyxins undergo extensive reabsorption in the renal proximal tubule via the megalin receptor . This accumulation leads to mitochondrial oxidative stress and apoptosis of tubular cells.

  • E1 vs. E2 Toxicity: Research suggests both components contribute to toxicity, but the fatty acyl tail length (E1 > E2) correlates with higher membrane permeabilization potential, which applies to both bacterial and mammalian renal cell membranes.

  • Therapeutic Monitoring: Because of the steep toxicity curve, area-under-the-curve (AUC) targeting is essential in clinical settings, though difficult to manage with the variable hydrolysis of the CMS prodrug.

References

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing.

  • Nation, R. L., et al. (2019). Framework for optimisation of the clinical use of colistin and polymyxin B: the Prato polymyxin consensus. The Lancet Infectious Diseases.

  • Olaitan, A. O., Morand, S., & Rolain, J. M. (2014). Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria. Frontiers in Microbiology.

  • Humphries, R. M., et al. (2019). Colistin Susceptibility Testing: EUCAST and CLSI Joint Recommendations. Clinical Microbiology and Infection.

Sources

A Senior Application Scientist's Guide to Utilizing Polymyxin E1 Sulfate for Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the application of Polymyxin E1 sulfate (colistin) for the comprehensive investigation of bacterial resistance. It is designed to move beyond simple protocols, offering a framework grounded in mechanistic understanding and field-proven insights to empower robust scientific inquiry.

Section 1: Foundational Principles of Polymyxin E1 and Its Interaction with Gram-Negative Bacteria

Polymyxin E1, clinically known as colistin, is a polycationic peptide antibiotic belonging to the polymyxin class.[1][2] Discovered in 1947, it has been repurposed as a last-resort therapeutic agent for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including problematic pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[2][3][4] Its utility in research is centered on its very specific mode of action, which makes it an excellent tool for probing the intricacies of the bacterial outer membrane and the adaptive strategies bacteria employ to survive its attack.[]

The Mechanism of Action: A Targeted Assault on the Outer Membrane

The bactericidal activity of Polymyxin E1 is initiated by a targeted electrostatic interaction.[2][6][7]

  • Initial Binding: The positively charged diaminobutyric acid (Dab) residues of the polymyxin molecule are electrostatically attracted to the anionic (negatively charged) phosphate groups of the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2][6][7][8]

  • Cationic Displacement: This high-affinity binding competitively displaces essential divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer by cross-linking adjacent LPS molecules.[1][6][7]

  • Membrane Destabilization: The loss of these cations disrupts the structural integrity of the outer membrane, increasing its permeability.[1][2]

  • Lethal Insertion: The hydrophobic tail of the polymyxin molecule then inserts into the destabilized membrane, acting like a detergent to solubilize the membrane, leading to leakage of cytoplasmic contents and ultimately, cell death.[1][6]

This targeted mechanism is visualized in the workflow below.

cluster_membrane Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) (Anionic Target) Divalent_Cations Mg²⁺ / Ca²⁺ (Stabilizing Agents) LPS->Divalent_Cations stabilized by Displacement Cationic Displacement LPS->Displacement displaces Mg²⁺/Ca²⁺ Polymyxin Polymyxin E1 (Cationic Peptide) Polymyxin->LPS Binds to Lipid A Permeabilization Membrane Permeabilization & Disruption Displacement->Permeabilization Death Cell Death (Leakage of Contents) Permeabilization->Death

Caption: Mechanism of Polymyxin E1 Action on the Bacterial Outer Membrane.

Section 2: The Molecular Hallmarks of Resistance

Bacterial resistance to polymyxins arises primarily from modifications to its target, the lipid A moiety of LPS, which reduces the net negative charge of the outer membrane and thereby weakens the antibiotic's initial binding.[9][10] These modifications are driven by two principal genetic strategies: chromosomal mutations and the horizontal acquisition of resistance genes.

Chromosomally-Mediated Resistance: The Role of Two-Component Systems

The most common intrinsic resistance mechanism involves the activation of two-component regulatory systems (TCS), primarily PhoP/PhoQ and PmrA/PmrB .[3][11][12] These systems act as environmental sensors. Under specific stimuli (like low Mg²⁺ concentrations or the presence of antimicrobial peptides), these systems initiate a phosphorylation cascade that upregulates the expression of operons responsible for LPS modification.[3][13][14]

  • Key Modifications: The primary outcome is the enzymatic addition of positively charged moieties, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) and/or phosphoethanolamine (pEtN) , to the phosphate groups of lipid A.[9][10][15]

  • Result: This charge neutralization repels the cationic polymyxin molecule, preventing effective binding and subsequent membrane disruption.[9][16]

  • Complete LPS Loss: In A. baumannii, a more drastic mechanism has been observed where mutations in lipid A biosynthesis genes (lpxA, lpxC, lpxD) lead to the complete loss of LPS, rendering the bacterium highly resistant.[9][11]

cluster_TCS Two-Component Systems (TCS) PhoPQ PhoP/PhoQ Operon Upregulation of arnBCADTEF operon PhoPQ->Operon activates PmrAB PmrA/PmrB PmrAB->Operon activates Stimuli Environmental Stress (e.g., low Mg²⁺, AMPs) Stimuli->PhoPQ Stimuli->PmrAB Modification Enzymatic addition of L-Ara4N & pEtN to Lipid A Operon->Modification Resistance Reduced Negative Charge = Colistin Resistance Modification->Resistance

Caption: Chromosomal Resistance via Two-Component System Activation.

Plasmid-Mediated Resistance: The Emergence of mcr Genes

A significant threat to the efficacy of colistin is the emergence of mobilized colistin resistance (mcr) genes, most notably mcr-1, first identified in 2015.[17][18]

  • Mechanism: These genes, now with ten known variants (mcr-1 to mcr-10), encode phosphoethanolamine transferase enzymes.[17][18] These enzymes catalyze the addition of a pEtN group to lipid A.[17][19]

  • Horizontal Transfer: Unlike chromosomal mutations, mcr genes are located on mobile genetic elements like plasmids.[17][18] This allows for rapid horizontal transfer between different bacterial strains and species, dramatically accelerating the spread of resistance.[17][19]

Section 3: A Practical Framework for Investigating Polymyxin E1 Resistance

A robust investigation into colistin resistance requires a multi-faceted approach, combining phenotypic assays with genotypic and biochemical analyses. This workflow ensures that observed resistance is mechanistically understood.

cluster_pheno Phenotypic Analysis cluster_geno Genotypic Analysis cluster_biochem Biochemical Analysis Start Bacterial Isolate (Suspected Resistance) MIC Determine MIC (Broth Microdilution) Start->MIC Resistant Resistant Phenotype (MIC > Breakpoint) MIC->Resistant High MIC Susceptible Susceptible Phenotype MIC->Susceptible Low MIC PCR Screen for mcr genes (Multiplex PCR) Resistant->PCR Seq Sequence TCS genes (e.g., pmrA/B, phoP/Q) Resistant->Seq MALDI Analyze Lipid A Structure (MALDI-TOF MS) Resistant->MALDI Conclusion Correlate Genotype with Phenotype PCR->Conclusion Seq->Conclusion MALDI->Conclusion

Caption: Integrated Workflow for Investigating Colistin Resistance.

Phenotypic Characterization: Minimum Inhibitory Concentration (MIC) Testing

The cornerstone of resistance testing is determining the MIC, the lowest concentration of an antibiotic that prevents visible growth. For colistin, broth microdilution (BMD) is the sole reference method recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21]

Protocol: Broth Microdilution for Colistin MIC

  • Causality: The cationic nature of colistin causes it to adhere to the polystyrene plastic of standard microtiter plates, which can falsely lower the effective concentration and lead to inaccurate (falsely susceptible) results.[20][21] Therefore, strict adherence to a validated protocol without additives like Polysorbate-80 is critical.[20][22]

  • Reagent Preparation:

    • Prepare a stock solution of Polymyxin E1 (Colistin) Sulfate in sterile, deionized water. Do not use colistimethate sodium (CMS), as it is an inactive prodrug that can hydrolyze inconsistently in vitro.[20]

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions. The correct concentration of Mg²⁺ and Ca²⁺ is crucial for polymyxin activity.

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plain polystyrene microtiter plate.

    • Add 50 µL of the colistin stock solution to the first column of wells, creating a 2-fold dilution.

    • Perform serial 2-fold dilutions across the plate by transferring 50 µL from one well to the next, discarding the final 50 µL from the last dilution well. This creates a gradient of colistin concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, suspend several colonies in saline to match a 0.5 McFarland turbidity standard.

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of colistin at which there is no visible bacterial growth.

    • Compare the result against established clinical breakpoints or epidemiological cutoff values (ECVs).[22][23]

Self-Validation System:

  • Quality Control (QC): Always include reference QC strains with known colistin MIC ranges in each run. Recommended strains are E. coli ATCC 25922 (susceptible) and P. aeruginosa ATCC 27853 (susceptible).[20] For monitoring resistance, including a known mcr-1-positive strain like E. coli NCTC 13846 is also recommended.[20] The run is valid only if the MICs for the QC strains fall within their accepted ranges.

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales≤ 2 mg/L-> 2 mg/L
P. aeruginosa≤ 2 mg/L-> 2 mg/L
Acinetobacter spp.≤ 2 mg/L-> 2 mg/L
Table 1: Joint CLSI-EUCAST Colistin Clinical Breakpoints.[22][23]
Genotypic Analysis: Identifying the Genetic Basis of Resistance
  • Causality: Multiplex PCR allows for the simultaneous screening of multiple mcr gene variants in a single reaction, providing a rapid and efficient method for identifying plasmid-mediated resistance.[24][25]

  • DNA Extraction:

    • Prepare a crude DNA template via the boiling lysate method. Suspend a loopful of bacterial culture in 100 µL of TE buffer, boil for 10 minutes, and centrifuge. The supernatant, diluted 1:10, serves as the DNA template.

  • PCR Master Mix Preparation:

    • Combine a commercial PCR Master Mix (2X) (e.g., DreamTaq Green) with a set of validated primers for the target mcr genes (mcr-1 through mcr-10, often split into multiple multiplex reactions).[24] Add nuclease-free water to the final volume.

  • PCR Amplification:

    • Add 2 µL of the DNA template to the master mix.

    • Run the reaction using a validated thermal cycling program. A typical program includes:

      • Initial denaturation: 94-95°C for 15 minutes.

      • 25-35 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 58°C for 90 seconds.[24]

        • Extension: 72°C for 60 seconds.[24]

      • Final extension: 72°C for 10 minutes.[24]

  • Visualization:

    • Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a DNA-binding dye (e.g., ethidium bromide).[24][26]

    • Determine the presence of mcr genes by comparing the band sizes to a DNA ladder and positive controls.[26]

Self-Validation System:

  • Controls: Each PCR run must include:

    • Positive Control: DNA from a well-characterized strain known to carry the target mcr gene(s).

    • Negative Control: Nuclease-free water in place of a DNA template to detect contamination.

For isolates that are phenotypically resistant but mcr-negative, Sanger or whole-genome sequencing of the pmrA/B and phoP/Q genes is necessary to identify point mutations responsible for resistance.[27]

Biochemical Analysis: Direct Visualization of Lipid A Modification
  • Causality: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can directly detect the mass shift caused by the addition of pEtN or L-Ara4N to lipid A.[28][29] This provides direct biochemical evidence of the resistance mechanism.

Protocol: Rapid Lipid A Analysis by MALDI-TOF MS (MALDIxin Test)

  • Sample Preparation: A key advantage is the minimal sample preparation. Intact bacterial cells are used directly.[28][30]

  • Matrix Application: A small amount of bacterial colony is applied to a MALDI target plate and overlaid with a specific matrix (e.g., norharmane or 9-aminoacridine).[29]

  • MS Acquisition: The sample is analyzed in a MALDI-TOF mass spectrometer operating in negative-ion reflectron mode.[29][30]

  • Data Analysis:

    • Spectra are analyzed for peaks corresponding to the mass-to-charge (m/z) ratio of native (unmodified) lipid A.

    • The presence of additional peaks corresponding to lipid A plus pEtN (+123 Da) or L-Ara4N (+131 Da) indicates modification and correlates with resistance.[31][32]

Self-Validation System:

  • Reference Strains: Analysis should include a colistin-susceptible strain (showing only the native lipid A peak) and a known resistant strain (showing the modified lipid A peaks) to validate the observed spectra.[30]

Section 4: Conclusion and Future Outlook

The study of bacterial resistance to Polymyxin E1 sulfate is a dynamic field, critical for both clinical microbiology and the development of novel therapeutics. By integrating phenotypic, genotypic, and biochemical approaches, researchers can achieve a comprehensive understanding of the mechanisms at play. The methodologies outlined in this guide provide a self-validating framework for generating high-confidence data. As resistance continues to evolve, the ability to rapidly and accurately dissect these mechanisms will be paramount in the ongoing battle against multidrug-resistant pathogens.

References

  • Colistin - Wikipedia. Wikipedia. [Link]

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Mechanisms of Polymyxin Resistance. Clinical Microbiology Reviews. [Link]

  • MCR-1 - Wikipedia. Wikipedia. [Link]

  • Trimble, M. J., Mlynárčik, P., Kolář, M., & Hancock, R. E. (2020). Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges. Antibiotics. [Link]

  • Olaitan, A. O., Morand, S., & Rolain, J. M. (2014). Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria. Frontiers in Microbiology. [Link]

  • Rebelo, A. R., Bortolaia, V., Kjeldgaard, J. S., Pedersen, S. K., Leekitcharoenphon, P., Hansen, I. M., ... & Hasman, H. (2018). Multiplex PCR for detection of plasmid-mediated colistin resistance determinants, mcr-1, mcr-2, mcr-3, mcr-4 and mcr-5 for surveillance purposes. Eurosurveillance. [Link]

  • El-Sayed Ahmed, M. A. E., Zhong, L. L., Shen, C., Yang, Y., Doi, Y., & Tian, G. B. (2020). Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019). Emerging Microbes & Infections. [Link]

  • Lee, J. Y., Park, Y. K., & Ko, K. S. (2015). Differential Role of Two-Component Regulatory Systems (phoPQ and pmrAB) in Polymyxin B Susceptibility of Pseudomonas aeruginosa. Journal of Microbiology. [Link]

  • Borowiak, M., Fischer, J., Hammerl, J. A., Hendriksen, R. S., Szabo, I., & Malorny, B. (2020). LABORATORY PROTOCOL PCR for plasmid-mediated colistin resistance genes, mcr-6, mcr-7, mcr-8, mcr-9, and variants (multiplex). DTU Food. [Link]

  • Al-Farsi, M. A., Al-Raisi, A. A., Al-Adawi, K. J., Al-Abri, S. S., & Al-Kharousi, Z. S. (2023). A Review of Resistance to Polymyxins and Evolving Mobile Colistin Resistance Gene (mcr) among Pathogens of Clinical Significance. Antibiotics. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Colistin Sulfate?. Patsnap. [Link]

  • Rojas-Benitez, D., Gil-Marqués, M., Conde-Glez, C., Canton, R., Pachón, J., Ruiz-Garbajosa, P., ... & Smani, Y. (2021). The Impact of Colistin Resistance on the Activation of Innate Immunity by Lipopolysaccharide Modification. mSphere. [Link]

  • Landman, D., Quale, J. M., Mayorga, D., Della-Latta, P., & Bratu, S. (2009). Involvement of pmrAB and phoPQ in Polymyxin B Adaptation and Inducible Resistance in Non-Cystic Fibrosis Clinical Isolates of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link]

  • Gao, R., Hu, Y., Li, Z., Sun, J., Wang, Q., Lin, J., ... & Feng, Y. (2016). Dissemination and Mechanism for the MCR-1 Colistin Resistance. PLOS Pathogens. [Link]

  • Dortet, L., Potron, A., Bonnin, R. A., Plesiat, P., Naas, T., Filloux, A., & Larrouy-Maumus, F. (2018). Rapid detection of colistin resistance in Acinetobacter baumannii using MALDI-TOF-based lipidomics on intact bacteria. Scientific Reports. [Link]

  • The Goodlett Lab. (n.d.). Detecting antibiotic resistance by MALDI-TOF analysis of bacterial membrane glycolipids. University of Maryland School of Pharmacy. [Link]

  • Pescara, J. C., Kiger, L., D’Amico, F., Le-Saux, T., Joly, L., & Bálint, Š. (2018). Selective Interaction of Colistin with Lipid Model Membranes. Biophysical Journal. [Link]

  • Al-Tawfiq, J. A., & Laxminarayan, R. (2024). Colistin Resistance Mechanism and Management Strategies of Colistin-Resistant Acinetobacter baumannii Infections. Antibiotics. [Link]

  • Furniss, R. C. D., Dortet, L., Bolland, H., Drews, O., Sadecky, S. B., & Larrouy-Maumus, F. (2019). Molecular model of colistin binding to lipid A. ResearchGate. [Link]

  • Hu, S., Chen, M., Li, Y., & Liu, J. (2021). Multiplex PCR for detection of MCR genes in clinical fecal samples. Parasite. [Link]

  • Olaitan, A. O., Morand, S., & Rolain, J. M. (2014). Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria. Frontiers in Microbiology. [Link]

  • Landman, D., Quale, J. M., Mayorga, D., Della-Latta, P., & Bratu, S. (2009). Involvement of pmrAB and phoPQ in polymyxin B adaptation and inducible resistance in non-cystic fibrosis clinical isolates of Pseudomonas aeruginosa. SAHMRI. [Link]

  • Falagas, M. E., & Kasiakou, S. K. (2010). Resistance to polymyxins: Mechanisms, frequency and treatment options. International Journal of Antimicrobial Agents. [Link]

  • ResearchGate. (n.d.). Polymyxin Resistance Mechanism. ResearchGate. [Link]

  • Sun, J., Zhang, H., Liu, Y. H., & Feng, Y. (2017). Mechanism of mcr-mediated colistin resistance. ResearchGate. [Link]

  • Saddique, N., Ijaz, M., Shafi, J., Asif, M. A., Hassan, A., Khan, M. A. U., & Rehman, A. (2026). mcr gene family evolution and structural mechanisms of colistin resistance: from mcr-1 to emerging variants. Archives of Microbiology. [Link]

  • Satlin, M. J., Lewis, J. S., Weinstein, M. P., Patel, J., & Castanheira, M. (2020). Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints. Clinical Infectious Diseases. [Link]

  • Sabnis, A., Hagart, K. L., Klöckner, A., Becce, M., Evans, L. E., Furniss, R. C. D., ... & Edwards, A. M. (2021). Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane. eLife. [Link]

  • Jamil, B., Hasni, M. S., & Jamil, N. (2021). Lipid A-Ara4N as an alternate pathway for (colistin) resistance in Klebsiella pneumonia isolates in Pakistan. PLOS ONE. [Link]

  • Zhang, Y., Wang, Y., Wu, S., Zhang, Y., & Chen, J. (2022). The Role of the Two-Component System PhoP/PhoQ in Intrinsic Resistance of Yersinia enterocolitica to Polymyxin. Frontiers in Microbiology. [Link]

  • Miller, A. N., Carroll, R. K., & Spencer, D. H. (2022). A Novel Lipid-Based MALDI-TOF Assay for the Rapid Detection of Colistin-Resistant Enterobacter Species. Microbiology Spectrum. [Link]

  • Zheng, B., Xu, H., Yu, X., Jia, X., Jiang, C., Zhang, J., ... & Feng, Y. (2017). Molecular Epidemiology and Colistin Resistant Mechanism of mcr-Positive and mcr-Negative Clinical Isolated Escherichia coli. Frontiers in Microbiology. [Link]

  • Rebelo, A. R., Bortolaia, V., Kjeldgaard, J. S., Pedersen, S. K., Leekitcharoenphon, P., Hansen, I. M., ... & Hasman, H. (2018). LABORATORY PROTOCOL PCR for plasmid-mediated colistin resistance genes, mcr-1, mcr-2, mcr-3, mcr-4, mcr-5 and variants. DTU Food. [Link]

  • Pescara, J. C., Kiger, L., D’Amico, F., Le-Saux, T., Joly, L., & Bálint, Š. (2018). Selective Interaction of Colistin with Lipid Model Membranes. Biophysical Journal. [Link]

  • The Editorial Board. (2017). Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing. Journal of Clinical and Diagnostic Research. [Link]

  • Furniss, R. C. D., & Larrouy-Maumus, F. (2020). The clue is in the lipid A: Rapid detection of colistin resistance. PLOS Pathogens. [Link]

  • Josten, M., & Sahl, H. G. (2021). Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing. Frontiers in Cellular and Infection Microbiology. [Link]

  • Di Pilato, V., Antonelli, A., Giani, T., & Rossolini, G. M. (2021). Exogenous and Endogenous Phosphoethanolamine Transferases Differently Affect Colistin Resistance and Fitness in Pseudomonas aeruginosa. Frontiers in Microbiology. [Link]

  • Pescara, J. C., Kiger, L., D’Amico, F., Le-Saux, T., Joly, L., & Bálint, Š. (2018). Selective Interaction of Colistin with Lipid Model Membranes. CONICET. [Link]

  • Beceiro, A., Lello, J., & Gato, E. (2011). Phosphoethanolamine Modification of Lipid A in Colistin-Resistant Variants of Acinetobacter baumannii Mediated by the pmrAB Two-Component Regulatory System. Antimicrobial Agents and Chemotherapy. [Link]

  • Oteo, J., & Aranzana-Climent, V. (2018). Is Colistin Susceptibility Testing Finally on the Right Track?. Antimicrobial Agents and Chemotherapy. [Link]

  • Zhang, R., Zhou, Y., & Pan, M. (2022). Rapid Detection of Multi-Resistance Strains Carrying mcr-1 Gene Using Recombinase-Aided Amplification Directly on Clinical Samples. Frontiers in Cellular and Infection Microbiology. [Link]

  • Al-Tawfiq, J. A., & Laxminarayan, R. (2019). Best Practice for Colistin Susceptibility Testing: Methods and Evidence (Mini Review). Journal of Clinical Microbiology and Infectious Diseases. [Link]

  • European Centre for Disease Prevention and Control. (2017). Laboratory manual for carbapenem and colistin resistance detection and characterisation for the survey of carbapenem- and/or colistin-resistant Enterobacteriaceae. ECDC. [Link]

  • Lim, L. M., Ly, N., Anderson, D., Yang, L., Macander, K., Jansson, J., & Li, J. (2010). Pharmacology of polymyxins: new insights into an 'old' class of antibiotics. Future Microbiology. [Link]

Sources

Methodological & Application

Application Note: Polymyxin E1 (Colistin Sulfate) Broth Microdilution Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Polymyxin E1 (Colistin) is a "last-resort" cationic polypeptide antibiotic used against multidrug-resistant (MDR) Gram-negative bacteria. However, its physicochemical properties—specifically its adherence to plastics and the distinction between its sulfate and methanesulfonate forms—make susceptibility testing notoriously prone to error.

Crucial Warning: The only validated reference method for Colistin susceptibility testing is ISO-standard Broth Microdilution (BMD) .

  • DO NOT use Gradient Diffusion (Etest) or Disk Diffusion (poor agar diffusion leads to false resistance).

  • DO NOT use Colistin Methanesulfonate (CMS) for in vitro testing (it is an inactive prodrug).[1]

  • DO NOT add Polysorbate-80 (Tween 80) to the broth (it artificially lowers MICs via synergistic toxicity).

This protocol outlines the ISO 20776-1 compliant workflow, integrating specific "gotcha" mitigations regarding plastic adsorption and cation adjustment.

Mechanistic Grounding & The "Adsorption Paradox"

Mechanism of Action

Colistin acts as a cationic detergent. It binds to the anionic Lipid A component of the Gram-negative outer membrane, displacing divalent cations (


, 

). This destabilizes the membrane, causing leakage of intracellular contents and cell death.

ColistinMechanism Colistin Colistin (Cationic Peptide) LPS Lipid A (Anionic LPS) Colistin->LPS Electrostatic Attraction Displacement Cation Displacement Colistin->Displacement Competes with Cations Cations Mg++ / Ca++ Stabilization LPS->Cations Normally Stabilized By Cations->Displacement Destabilization Outer Membrane Destabilization Displacement->Destabilization Leakage Cytoplasmic Leakage & Lysis Destabilization->Leakage

Figure 1: Mechanism of Colistin-induced membrane lysis. The displacement of stabilizing cations is the critical step, necessitating strict control of cation levels in the test media.

The Adsorption Paradox

Polymyxins bind avidly to polystyrene (the plastic used in standard microtiter plates). Historically, researchers added Polysorbate-80 to prevent this.[2] However, current CLSI/EUCAST Joint Guidelines explicitly forbid this because Polysorbate-80 acts synergistically with Colistin, resulting in MICs that are artificially low (false susceptibility).

  • The Standard: We accept that some drug is lost to the plastic. The clinical breakpoints (Susceptible

    
     2 mg/L) were calibrated using this imperfect system. Therefore, using plain polystyrene without surfactant is the required standard to match the breakpoint data.
    

Critical Materials & Reagents

Reagent/EquipmentSpecificationRationale
Active Drug Colistin Sulfate saltNEVER use Colistin Methanesulfonate (CMS). CMS is an inactive prodrug that hydrolyzes unpredictably in vitro.[2]
Base Media Cation-Adjusted Mueller Hinton Broth (CAMHB)Must contain 20–25 mg/L

and 10–12.5 mg/L

.[3][4] Low cations = False Susceptibility. High cations = False Resistance.
Plates 96-well, U-bottom, untreated polystyreneTissue-culture treated plates have higher negative charge density, increasing drug loss. Use standard, untreated plates.
Solvent Sterile Distilled WaterColistin sulfate is freely soluble in water. Do not use DMSO or Ethanol.
Dilution Vessels Glass or Polypropylene tubesUse these for the intermediate dilution steps to minimize drug loss before the final transfer to the plate.

Step-by-Step Protocol

Stock Solution Preparation

Objective: Prepare a high-concentration stock (e.g., 1000 mg/L or higher) based on potency, not just weight.

  • Check Potency: Locate the potency on the manufacturer's Certificate of Analysis (CoA). It is usually expressed as

    
     or Units/mg.
    
    • Note: If given in Units, conversion is approx. 30,000 Units = 1 mg pure Colistin base (verify specific lot conversion).

  • Calculate Weight: Use the following formula to determine the powder weight needed for a target volume (

    
    ) and concentration (
    
    
    
    ):
    
    
  • Dissolve: Dissolve the powder in sterile distilled water. Vortex gently.

  • Sterilization: Filter sterilize using a 0.22

    
     PES or PVDF membrane (Low protein binding). Discard the first 1 mL of filtrate to saturate the filter's binding sites.
    
Dilution Scheme (2x Concentration)

You will prepare 2x concentrated antibiotic solutions in CAMHB, which will later be diluted 1:1 with the bacterial inoculum.

Target Final Range: 0.125 mg/L to 64 mg/L.

StepSourceVolume Source (

)
Volume CAMHB (

)
Concentration of Tube (mg/L)Final Conc. in Well (mg/L)
1Stock (1280 mg/L)10090012864
2Tube 15005006432
3Tube 25005003216
4Tube 3500500168
..................
10Tube 95005000.250.125
  • Dispense: Add 50

    
     of each 2x  dilution into the corresponding columns of the 96-well plate.
    
  • Controls: Include a Growth Control well (50

    
     CAMHB, no drug) and a Sterility Control well (100 
    
    
    
    CAMHB only).
Inoculum Preparation

Standard: Direct Colony Suspension (ISO 20776-1).

  • Select 3-5 morphologically similar colonies from an overnight agar plate (non-selective media).

  • Suspend in saline to reach 0.5 McFarland turbidity (approx.

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in CAMHB.

    • Calculation: Add 100

      
       of 0.5 McFarland suspension to 9.9 mL CAMHB.
      
    • Result: Approx.

      
       CFU/mL.
      
  • Inoculation: Add 50

    
     of this diluted inoculum to each well containing 50 
    
    
    
    of drug.
    • Final System: Drug concentration becomes 1x .[5] Bacterial density becomes

      
       CFU/mL .[6]
      
Incubation
  • Seal: Use a perforated adhesive seal or loose lid to prevent evaporation but allow gas exchange.

  • Conditions: 35 ± 2°C in ambient air.

  • Time: 16–20 hours.[4][7] (Do not extend beyond 24h as drug degradation occurs).

Workflow Visualization

ProtocolWorkflow Stock Colistin Sulfate Stock (Water, Filtered) Dilution 2x Serial Dilutions (Glass/PP Tubes) Solvent: CAMHB Stock->Dilution PlatePrep Dispense 50µL into 96-well Plate (Untreated Polystyrene) Dilution->PlatePrep Inoculate Add 50µL Inoculum to Plate PlatePrep->Inoculate Combine Colony Fresh Colonies (Overnight) McFarland 0.5 McFarland Suspension Colony->McFarland InocDil 1:100 Dilution in CAMHB McFarland->InocDil InocDil->Inoculate Incubate Incubate 16-20h 35°C Inoculate->Incubate Read Read MIC (No Growth) Incubate->Read

Figure 2: Integrated workflow for Colistin BMD. Note the separate preparation of 2x drug and inoculum before combination in the plate.

Data Analysis & Troubleshooting

Reading the MIC

The MIC is the lowest concentration that completely inhibits visible growth.

  • Button Formation: Look for a tight "button" of sedimentation (growth) or turbidity.

  • Trailing Effect: Polymyxins often show a "haze" or fine precipitate. Ignore faint haze if the button is absent, but be consistent.

  • Skip Wells: If growth occurs at 2 mg/L, no growth at 4 mg/L, but growth returns at 8 mg/L, the test is invalid. This suggests heteroresistance or technical error (splashing). Repeat the test.

Quality Control (QC)

You must run a QC strain with every batch to validate the media (cation levels) and the drug potency.

QC StrainExpected MIC Range (mg/L)Troubleshooting
E. coli ATCC 25922 0.25 – 2If MIC < 0.25: Cations too low or drug degraded.
P. aeruginosa ATCC 27853 0.5 – 4If MIC > 4: Cations too high or potency calculation error.
Common Pitfalls (Troubleshooting)
ObservationProbable CauseCorrective Action
MICs consistently low Polysorbate-80 used?Remove all surfactants. Use plain CAMHB.
MICs consistently high CMS used instead of Sulfate?Check reagent bottle.[6] Ensure "Colistin Sulfate" is used.[2][8][9][10]
Growth in all wells Inoculum too highVerify 0.5 McFarland and the subsequent 1:100 dilution step.
"Skip" wells HeteroresistanceCheck purity of inoculum. Repeat. If persistent, report as such (common in Enterobacter).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-Ed11. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2016).[2][11] Recommendations for MIC determination of colistin (polymyxin E) as recommended by the joint CLSI-EUCAST Polymyxin Breakpoints Working Group. [Link]

  • International Organization for Standardization (ISO). (2019). ISO 20776-1:2019 Clinical laboratory testing and in vitro diagnostic test systems — Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices. [Link]

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557–596. [Link]

Sources

Application Notes and Protocols: Polymyxin E1 (Colistin) Sulfate Agar Diffusion Assay

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Polymyxin E1, clinically known as colistin, has re-emerged as a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Accurate in vitro susceptibility testing is therefore critical for effective clinical management and surveillance of resistance. However, the unique physicochemical properties of the colistin molecule present significant challenges for standard susceptibility testing methods. Specifically, its large cationic polypeptide structure leads to poor diffusion through agar matrices and a tendency to bind to plastic surfaces, rendering conventional disk diffusion and gradient diffusion tests unreliable.[1][2][3][4][5] This document provides a detailed, scientifically-grounded protocol for the Polymyxin E1 (colistin) sulfate agar diffusion assay, emphasizing the critical parameters and explaining the rationale behind each step to ensure accurate and reproducible results. While broth microdilution (BMD) remains the gold standard reference method recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), agar-based methods can serve as valuable screening tools when performed with rigorous adherence to standardized procedures.[2][6][7][8][9]

Scientific Principles and Rationale

Mechanism of Action of Polymyxin E1

Polymyxin E1 exerts its bactericidal effect primarily by disrupting the integrity of the outer membrane of Gram-negative bacteria.[10][11] The key steps are as follows:

  • Electrostatic Interaction: The polycationic peptide ring of colistin electrostatically binds to the negatively charged lipid A component of lipopolysaccharide (LPS) in the bacterial outer membrane.[10][12][13]

  • Displacement of Divalent Cations: This interaction competitively displaces essential divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS structure.[11][13]

  • Membrane Destabilization: The displacement of these cations leads to a localized disruption of the outer membrane, increasing its permeability.[10][11][13]

  • Cell Lysis: The compromised outer membrane allows for the leakage of intracellular contents, ultimately leading to bacterial cell death.[11][13]

This mechanism is highly effective against many Gram-negative pathogens but is inherently ineffective against Gram-positive bacteria, which lack an outer membrane.[10]

Challenges in Colistin Susceptibility Testing

The primary challenge in colistin susceptibility testing via agar diffusion is the molecule's poor diffusion characteristics.[1][2][4] This results in smaller, less defined inhibition zones, making interpretation difficult and prone to error.[4] Consequently, both CLSI and EUCAST do not recommend standard disk diffusion for clinical decision-making and have not established interpretive breakpoints for this method.[2][14][15] However, modified agar-based methods can be employed for screening purposes. This protocol outlines a more reliable approach to the agar diffusion assay.

Materials and Reagents

Media and Reagents
Reagent/MaterialSpecificationsRationale
Polymyxin E1 (Colistin) Sulfate Powder USP grade or equivalentMust be sulfate salt, not methanesulfonate (CMS), as CMS is an inactive prodrug.[2][9] Potency (U/mg or µg/mg) must be known for accurate stock solution preparation.
Mueller-Hinton Agar (MHA) Cation-adjusted (CAMHA) is preferredThe concentration of divalent cations (Ca²⁺ and Mg²⁺) significantly impacts colistin's activity.[3]
Sterile Distilled Water For stock solution preparationEnsures no interfering ions or contaminants.
Sterile Saline (0.85% NaCl) or Broth For inoculum preparationProvides an isotonic environment for bacterial suspension.
0.5 McFarland Turbidity Standard Essential for standardizing the bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL.
Sterile Petri Dishes 90mm or 100mm diameterStandard size for agar diffusion assays.
Sterile Swabs Cotton or dacronFor uniform inoculation of the agar surface.
Antibiotic Disks 10 µg colistin sulfateCommercially prepared disks are recommended for consistency.
Quality Control (QC) Strains

Regular testing of QC strains is mandatory to ensure the accuracy of the assay.

QC StrainATCC NumberExpected ResultPurpose
Escherichia coliATCC 25922SusceptibleNegative control (susceptible)
Pseudomonas aeruginosaATCC 27853SusceptibleNegative control (susceptible)
Escherichia coliNCTC 13846Resistant (mcr-1 positive)Positive control (resistant)

Note: The use of both susceptible and resistant QC strains is crucial for validating the assay's ability to differentiate between phenotypes.[2][6]

Experimental Protocol

Preparation of Colistin Stock Solution (if not using commercial disks)

Accurate preparation of the stock solution is critical. The potency of the colistin sulfate powder, provided by the manufacturer, must be used in the calculations.

Formula for Stock Solution:

Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / Potency (µg/mg)

Example Calculation for a 10,000 µg/mL Stock Solution:

Assuming a potency of 19,000 U/mg (Note: consult certificate of analysis for exact potency and conversion factor if necessary; often ~30,000 U/mg is considered pure[16]).

  • Weighing: Accurately weigh a suitable amount of colistin sulfate powder (e.g., 10 mg).

  • Dissolving: Dissolve in a precise volume of sterile distilled water to achieve the target concentration.

  • Storage: Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Agar Plate Preparation
  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions.[17][18]

  • Sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Pour the agar into sterile Petri dishes to a uniform depth of 4 mm.

  • Allow the plates to solidify on a level surface.

  • Dry the plates before use to remove excess surface moisture.

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

Plate Inoculation and Disc Application

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_incubation Incubation & Reading Inoculum Standardize Inoculum (0.5 McFarland) Swab Swab Plate for Confluent Growth Inoculum->Swab Plate Prepare MHA Plate Plate->Swab Dry Allow to Dry (3-5 min) Swab->Dry Disc Apply 10 µg Colistin Disc Dry->Disc Incubate Incubate at 35°C (16-18 hours) Disc->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Agar Diffusion Assay Workflow.

  • Inoculation: Within 15 minutes of preparing the standardized inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even, confluent growth.

  • Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disc Application: Aseptically apply a 10 µg colistin sulfate disc to the center of the inoculated agar surface. Gently press the disc to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[1]

Reading and Interpreting Results
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disc diameter) to the nearest millimeter using a ruler or calipers.

  • Interpretation: As of the latest CLSI and EUCAST guidelines, there are no established interpretive breakpoints for colistin disk diffusion due to its unreliability.[2][6][15] Results should be interpreted with caution and primarily for screening purposes. Any isolate exhibiting a small or no zone of inhibition should be subjected to a reference method like broth microdilution for confirmation of resistance.[8]

Troubleshooting and Considerations

IssuePossible Cause(s)Recommended Action
No zone with susceptible QC strain Inactive antibiotic disc; Improper incubation conditions; Error in inoculum preparation.Check expiration date of discs; Verify incubator temperature; Repeat test with freshly prepared inoculum and new discs.
Zone with resistant QC strain Incorrect QC strain; Contamination.Verify the identity of the QC strain; Subculture the QC strain to check for purity and repeat the test.
Poorly defined zone edges Mixed culture; Swarming bacteria.Ensure a pure culture was used for inoculum preparation; For swarming organisms, consider alternative testing methods.
Inconsistent results Variation in agar depth; Inoculum density not standardized; Inconsistent reading of zones.Ensure a uniform 4 mm agar depth; Always use a 0.5 McFarland standard; Have a consistent method for measuring zone diameters.

Concluding Remarks

The Polymyxin E1 (colistin) sulfate agar diffusion assay, while not recommended for clinical decision-making, can be a useful screening tool when performed with meticulous attention to detail as outlined in this protocol. The inherent variability due to the poor diffusion of colistin necessitates that all results, particularly those suggesting resistance, be confirmed by a reference broth microdilution method.[2][8][9] Adherence to standardized procedures, including the use of appropriate quality control strains and correct interpretation of results within the limitations of the assay, is paramount for generating meaningful data in a research or surveillance context.

References

  • Trimble, M. J., Mlynárčik, P., Kolář, M., & Hancock, R. E. (2016). Polymyxin: Alternative Mechanisms of Action and Resistance. PLoS pathogens, 12(10), e1005921. [Link]

  • Pharma Tube. (2024). Polymyxin | Mechanism Of Action | Antimicrobial Spectrum | Adverse Effects. YouTube. [Link]

  • Anand, K., & V, K. (2021). Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions. Journal of Biosciences, 46(2), 1-15. [Link]

  • ResearchGate. (n.d.). Antibacterial mechanisms of polymyxin: (a) classic mechanism of membrane lysis[14]. ResearchGate. [Link]

  • Saelim, K., Laovajan, S., & Apisarnthanarak, A. (2020). Determination of Colistin Resistance by Simple Disk Diffusion Test Using Modified Mueller-Hinton Agar. Annals of Laboratory Medicine, 40(4), 313-318. [Link]

  • Nadir, C., & Batirel, A. (2024). Review of Colistin Susceptibility Testing with Current Data. Mediterranean Journal of Infection Microbes and Antimicrobials, 13, 24056-3. [Link]

  • Manoharan, A., & Chatterjee, S. (2017). Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing. Journal of Clinical and Diagnostic Research, 11(8), DL01-DL02. [Link]

  • Wikipedia. (2024). Colistin. Wikipedia. [Link]

  • Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints. (2018). Clinical Infectious Diseases, 66(1), 1-13. [Link]

  • Simner, P. J., Bergman, Y., & Trejo, M. (2018). Evaluation of the MicroScan Colistin Well and Gradient Diffusion Strips for Colistin Susceptibility Testing in Enterobacteriaceae. Journal of Clinical Microbiology, 56(11), e00938-18. [Link]

  • Hindler, J. F., Humphries, R. M., & Nachnani, S. (2018). Evaluation of colistin stability in agar and comparison of four methods for MIC testing of.... PLoS ONE, 13(4), e0195295. [Link]

  • National Institute of Infectious Diseases – ANLIS “Dr. Carlos G. Malbrán”. (n.d.). Colistin Agar Spot Test. ANLIS. [Link]

  • Food and Agricultural Materials Inspection Center. (n.d.). 30 Colistin sulfate. FAMIC. [Link]

  • European Centre for Disease Prevention and Control. (2017). Laboratory manual for carbapenem and colistin resistance detection and characterisation for the survey of carbapenem- and/or colistin-resistant Enterobacteriaceae. ECDC. [Link]

  • ResearchGate. (n.d.). Colistin MIC distribution for quality control indicator strains P.... ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST. [Link]

  • Jayol, A., Nordmann, P., & Poirel, L. (2017). Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution. Journal of Clinical Microbiology, 55(11), 3229-3237. [Link]

  • EUCAST. (2023). Colistin susceptibility testing. EUCAST. [Link]

  • American Society for Microbiology. (2020). Colistin Breakpoints Redux – or, the Fun Don't Stop, Yo!. ASM.org. [Link]

  • ResearchGate. (2018). How can the poor diffusion of colistin explain the results of inhibition zones and MIC obtained by disk diffusion or strips?. ResearchGate. [Link]

  • Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557-596. [Link]

  • Giamarellou, H., & Poulakou, G. (2024). Antimicrobial Susceptibility Testing for Colistin: Extended Application of Novel Quantitative and Morphologic Assay Using Scanning Electron Microscopy. International Journal of Molecular Sciences, 25(11), 5854. [Link]

  • ResearchGate. (n.d.). Colistin susceptibility testing by the disk diffusion and E-test.... ResearchGate. [Link]

  • Stansly, P. G., & Schlosser, M. E. (1947). Studies on Polymyxin: An Agar Diffusion Method of Assay. Journal of bacteriology, 54(5), 585–597. [Link]

  • Simner, P. J. (2017). The Search for a Practical Method for Colistin Susceptibility Testing: Have We Found It by Going Back to the Future?. Journal of Clinical Microbiology, 55(10), 2901-2903. [Link]

  • Titan Biotech. (2023). TM 020 – ANTIBIOTIC ASSAY MEDIUM NO. 9 (POLYMYXIN BASE AGAR). Titan Biotech. [Link]

  • HiMedia Laboratories. (n.d.). Antibiotic Assay Medium No.9 (Polymyxin Base Agar). HiMedia. [Link]

  • Tsuji, B. T., Pogue, J. M., Zavascki, A. P., Paul, M., Daikos, G. L., Forrest, A., ... & Nation, R. L. (2019). International Consensus Guidelines for the Optimal Use of the Polymyxins: Endorsed by the American College of Clinical Pharmacy (ACCP), European Society of Clinical Microbiology and Infectious Diseases (ESCMID), Infectious Diseases Society of America (IDSA), International Society for Anti-infective Pharmacology (ISAP), Society of Critical Care Medicine (SCCM), and Society of Infectious Diseases Pharmacists (SIDP). Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 39(1), 10-39. [Link]

  • ResearchGate. (2021). How to prepare colistin sulfate solution for AST with ambiguous description of activity?. ResearchGate. [Link]

  • ResearchGate. (2018). How to make stock solution of peptide antibiotics?. ResearchGate. [Link]

Sources

Application Notes and Protocols: Preparing Polymyxin E (Colistin) Sulfate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renewed Importance of Polymyxin E

Polymyxin E, more commonly known as colistin, has re-emerged as a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. Its potent bactericidal activity, which targets the integrity of the bacterial outer membrane, makes it a critical tool in both clinical settings and in vitro research. However, the unique physicochemical properties of polymyxins and the critical need for accuracy in susceptibility testing demand a meticulous and standardized approach to the preparation of stock solutions for research use.

This guide provides a detailed, field-proven protocol for the preparation, quality control, and storage of Polymyxin E sulfate stock solutions. It is designed for researchers, scientists, and drug development professionals who require reliable and reproducible results in their in vitro assays, such as minimum inhibitory concentration (MIC) testing, time-kill assays, and mechanism-of-action studies.

Understanding Polymyxin E: Sulfate vs. Colistimethate Sodium (CMS)

A critical initial consideration is the form of Polymyxin E being used. Two forms are commonly available: Polymyxin E sulfate and colistimethate sodium (CMS).

  • Polymyxin E Sulfate: This is the active form of the drug. It is a stable salt that should be used for all in vitro antimicrobial susceptibility testing (AST).

  • Colistimethate Sodium (CMS): This is the less toxic prodrug of colistin, which is administered intravenously and converted in vivo to the active colistin. CMS is significantly less potent and should not be used for preparing solutions for in vitro assays, as this will lead to erroneously high MIC values.

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) both explicitly recommend the use of colistin sulfate for broth microdilution and other susceptibility testing methods.

Key Reagents and Equipment

  • Polymyxin E sulfate powder (potency-assayed)

  • Sterile, deionized, and purified water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes and/or calibrated micropipettes with sterile, low-retention tips

  • Vortex mixer

  • 0.22 µm sterile syringe filters (optional, for sterilization)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Protocol: Preparation of a 10 mg/mL Polymyxin E Sulfate Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution, which can then be diluted to create working solutions for various assays.

Pre-Calculation: Adjusting for Potency

Polymyxin E sulfate powder is a non-stoichiometric mixture of related polypeptides, and its purity or "potency" can vary between lots. It is crucial to account for this potency to prepare a stock solution of a specific active concentration. The potency is typically provided on the Certificate of Analysis (CofA) from the supplier, often in units of µg/mg or IU/mg.

Formula for Mass Adjustment:

If potency is given as µg/mg, divide by 1000 to get mg/mg.

Example Calculation:

  • Target Concentration: 10 mg/mL (equivalent to 10,000 µg/mL)

  • Final Volume: 10 mL

  • Potency from CofA: 750 µg/mg (or 0.75 mg/mg)

Therefore, 133.33 mg of the powder would be needed to create 10 mL of a 10 mg/mL active Polymyxin E stock solution.

Step-by-Step Preparation Workflow
  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of Polymyxin E sulfate powder. Use appropriate personal protective equipment (PPE), as fine powders can be easily inhaled.

  • Solubilization: Transfer the powder to a sterile conical tube. Add a small volume (e.g., 2-3 mL for a final 10 mL volume) of sterile, purified water.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes, or until all the powder is completely dissolved. The solution should be clear and free of any visible particulates. Polymyxin E sulfate is highly soluble in water.

  • Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL). Invert the tube several times to ensure homogeneity.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for downstream applications (e.g., cell culture), it can be sterilized by filtration through a 0.22 µm syringe filter. This step is generally not required for standard MIC assays where the solution will be significantly diluted in sterile broth.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, clearly labeled cryovials or microcentrifuge tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots immediately at ≤ -20°C. For long-term storage (months to years), -80°C is recommended to ensure maximum stability.

Visual Workflow for Stock Solution Preparation

Troubleshooting & Optimization

Technical Support Center: Optimizing Polymyxin E1 Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Polymyxin E1 sulfate, also known as Colistin A sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this potent antibiotic in cell culture applications. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of Polymyxin E1 sulfate in a laboratory setting.

Q1: What is Polymyxin E1 sulfate and why is it used in cell culture?

A1: Polymyxin E1 sulfate is a cationic, cyclic lipopeptide antibiotic, and a primary component of the colistin complex produced by the bacterium Paenibacillus polymyxa.[][2] It is used in cell culture primarily to prevent or eliminate contamination by Gram-negative bacteria.[][2][3] Its potent and rapid bactericidal activity, even against multi-drug resistant strains like Pseudomonas aeruginosa and E. coli, makes it a valuable tool for protecting valuable cell lines.[][3][4][5]

Q2: How does Polymyxin E1 sulfate work?

A2: Polymyxin E1 has a unique detergent-like mechanism. As a positively charged (cationic) peptide, it electrostatically binds to the negatively charged lipid A portion of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[][6][7][8][9] This binding displaces essential stabilizing cations like magnesium (Mg²⁺) and calcium (Ca²⁺), leading to a disruption of the membrane's integrity.[2][6][7][8] This destabilization increases membrane permeability, causing leakage of intracellular contents and rapid bacterial cell death.[][7][9]

Q3: Can Polymyxin E1 harm my eukaryotic cells?

A3: Yes, this is a critical consideration. While its primary target is the bacterial outer membrane, the detergent-like action of Polymyxin E1 can also affect eukaryotic cell membranes at higher concentrations, leading to cytotoxicity.[10][11] Polymyxins have been associated with nephrotoxicity (kidney cell damage) and neurotoxicity in clinical settings.[11][12] Therefore, optimizing the concentration is a crucial balance between eliminating bacteria and preserving the health of your cell culture.

Q4: What is a typical starting concentration for Polymyxin E1 sulfate in cell culture?

A4: A universally "optimal" concentration does not exist, as sensitivity varies significantly between different mammalian cell lines.[13][14] However, for general contamination prevention, a working concentration similar to that used for Polymyxin B, around 100 U/mL, can be a starting point. It is strongly recommended to perform a dose-response (kill curve) experiment to determine the minimum effective concentration that is not toxic to your specific cell line.[13][14][15]

Q5: How stable is Polymyxin E1 sulfate in my culture medium?

A5: Polymyxin E1 (Colistin) is more stable in acidic conditions and more susceptible to degradation at a neutral or alkaline pH, such as that of typical cell culture media (pH 7.2-7.4).[16] Studies on the related Polymyxin B show it remains stable for at least 24 hours in common infusion solutions at room temperature, but significant degradation can occur after 48-72 hours.[17] For long-term experiments, it is best practice to replace the medium with freshly prepared antibiotic every 2-3 days to ensure consistent activity.[14][15]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: I've added Polymyxin E1, but my culture is still contaminated.

Possible Cause Explanation & Recommended Action
Incorrect Contaminant Type Polymyxin E1 is primarily effective against Gram-negative bacteria.[][2] It will not eliminate Gram-positive bacteria, yeast, mold, or mycoplasma.[18][19] Action: First, identify your contaminant. Observe the culture under a microscope for the morphology of bacteria (rods, cocci), yeast (budding ovals), or mold (filaments).[18][19] If contamination is suspected but not visible, consider testing for mycoplasma, which are very small and do not cause turbidity.[19] Use appropriate antibiotics or antifungals for non-Gram-negative contaminants. For severe or mixed contamination, it is often best to discard the culture.[18]
Resistant Bacterial Strain Although rare for initial lab contaminants, some Gram-negative bacteria can possess or develop resistance to polymyxins.[20] Action: If you have confirmed a persistent Gram-negative contamination, you may need to increase the Polymyxin E1 concentration (after checking for cytotoxicity) or switch to a different class of antibiotic. Consider sending a sample of the contaminated media for microbial identification and susceptibility testing.
Insufficient Concentration or Degraded Antibiotic The concentration may be too low to be effective, or the antibiotic may have degraded in the incubator over several days.[16][17] Action: Review your dose-response data to ensure you are using an effective concentration. Replace the culture medium with fresh medium containing a newly prepared solution of Polymyxin E1 every 2-3 days.[14][15]
Overwhelming Bioburden If the initial contamination is extremely heavy, the antibiotic may not be able to clear the infection.[21] Action: For mild contamination, you can try washing the cell monolayer with sterile PBS before adding fresh, antibiotic-containing medium.[18] For heavy contamination, indicated by rapid pH changes (yellow media) and high turbidity, it is safest to discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[18][19]

Problem 2: My cells are dying or look unhealthy after adding Polymyxin E1 sulfate.

Possible Cause Explanation & Recommended Action
Concentration is Too High (Cytotoxicity) This is the most likely cause. The detergent-like action of Polymyxin E1 is damaging the membranes of your eukaryotic cells.[10] Different cell lines have vastly different sensitivities to antibiotics.[22] Action: Immediately perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line. The goal is to find the lowest concentration that kills bacteria without harming your cells (the therapeutic window). Refer to the detailed protocol below for establishing a dose-response curve.
Synergistic Toxicity with Other Reagents The antibiotic may be interacting with another component in your specific media formulation or with a drug being tested, leading to enhanced toxicity. Action: Review your full media composition. If you are testing other compounds, run a control with Polymyxin E1 alone and the compound alone to assess for synergistic negative effects.
Cell Line is Inherently Sensitive Some cell types, particularly those with sensitive membranes or high metabolic rates, may be inherently more susceptible to polymyxin-induced stress.[22] Action: If even very low concentrations are toxic, Polymyxin E1 may not be suitable for your cell line. Consider an alternative antibiotic with a different mechanism of action.
Part 3: Key Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration (Dose-Response Assay)

This protocol is essential for establishing a reliable and reproducible experimental setup. It determines the minimum concentration of Polymyxin E1 sulfate required to be effective against potential contaminants while ensuring the viability of your specific cell line.

Objective: To identify the lowest concentration of Polymyxin E1 that causes 100% cell death in non-resistant cells (if used for selection) or maintains >95% viability for contamination control, over a period of 7-10 days.[13][15]

Materials:

  • Your mammalian cell line of interest, in healthy log-phase growth.

  • Complete culture medium.

  • Polymyxin E1 sulfate stock solution (e.g., 10 mg/mL in sterile water).

  • Sterile 24-well or 96-well tissue culture plates.

  • Phosphate-Buffered Saline (PBS).

  • Cell viability assay kit (e.g., MTT, Resazurin, LDH, or Trypan Blue).[23]

Step-by-Step Methodology:

  • Cell Plating: Seed your cells into a 24-well plate at a density that will result in approximately 50-70% confluency after 24 hours.[13] Prepare enough wells to test a range of concentrations in triplicate, including a no-antibiotic control.

  • Prepare Antibiotic Dilutions: On the following day, prepare a series of dilutions of Polymyxin E1 sulfate in your complete culture medium. A broad starting range is recommended (e.g., 0, 10, 25, 50, 100, 250, 500 µg/mL).

  • Treatment: Carefully aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations.

  • Incubation and Observation: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).

  • Medium Replacement: Replace the medium with fresh, corresponding antibiotic dilutions every 2-3 days.[14][15]

  • Daily Monitoring: Observe the cells daily under a light microscope.[13] Note any changes in morphology, such as rounding, detachment, or visible debris, which can indicate cell stress or death.[19]

  • Final Viability Assessment: After 7-10 days, assess the cell viability in each well using your chosen method (e.g., MTT assay).[13]

  • Analysis: Plot the cell viability (%) against the Polymyxin E1 sulfate concentration. The optimal concentration for contamination control is the highest concentration that still maintains high cell viability (e.g., >95%) and normal morphology compared to the untreated control.

Part 4: Visualization of Key Concepts

Diagram 1: Polymyxin E1 Mechanism of Action

This diagram illustrates the primary mechanism by which Polymyxin E1 disrupts the Gram-negative bacterial outer membrane, leading to cell death.

cluster_0 Gram-Negative Bacterial Outer Membrane cluster_1 cluster_2 Disrupted Membrane LPS Lipopolysaccharide (LPS) Negatively Charged (-) MgCa Mg²⁺ / Ca²⁺ Stabilizing Cations LPS_Bound LPS-Polymyxin Complex Membrane Destabilized LPS->LPS_Bound 3. Membrane Disruption Polymyxin Polymyxin E1 Positively Charged (+) Polymyxin:head->LPS:head 1. Electrostatic Attraction Polymyxin:head->MgCa 2. Displacement of Stabilizing Cations Leakage Leakage of Intracellular Contents LPS_Bound->Leakage 4. Cell Death

Caption: Mechanism of Polymyxin E1 action on bacterial membranes.

Diagram 2: Workflow for Optimizing Concentration

This workflow provides a systematic approach to determining and validating the ideal Polymyxin E1 sulfate concentration for your specific cell culture application.

A Step 1: Define Need (Contamination Prevention vs. Selection) B Step 2: Prepare Stock Solution (e.g., 10 mg/mL in sterile H₂O) A->B C Step 3: Perform Broad-Range Dose-Response Assay (e.g., 0-500 µg/mL) B->C D Step 4: Analyze Cell Viability & Morphology (MTT / Microscopy after 7-10 days) C->D E Identify Preliminary Optimal Range D->E F Step 5: Perform Narrow-Range Dose-Response Assay (Refine concentration) E->F If range is wide G Step 6: Determine Final Working Concentration (Highest concentration with no toxicity) E->G If range is clear F->G H Step 7: Implement in Routine Culture (Change media every 2-3 days) G->H

Caption: Workflow for determining optimal antibiotic concentration.

References

  • Nexcelom Bioscience. Troubleshooting Common Cell Culture Contamination Issues. [Link]

  • Cell Culture Contamination: 5 Common Sources and How to Prevent Them. [Link]

  • Dende, C. (2015). How can I detect bacterial contamination in cell culture?. ResearchGate. [Link]

  • Wikipedia. Colistin. [Link]

  • Horizon Discovery. Dose response curve for antibiotic selection of mammalian cells (kill curve). [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • El-Sayed Ahmed, M. A. E., Zhong, L. L., Shen, C., Yang, Y., Doi, Y., & Tian, G. B. (2020). Polymyxins and Bacterial Membranes: A Review of Antibacterial Activity and Mechanisms of Resistance. Membranes, 10(2), 18. [Link]

  • MedSimplified. (2024). Polymyxin | Mechanism Of Action | Antimicrobial Spectrum | Adverse Effects. YouTube. [Link]

  • Dai, C., Tang, S., Li, J., Wang, J., Xiao, X., & Liu, Y. (2015). Polymyxin E Induces Rapid Paenibacillus polymyxa Death by Damaging Cell Membrane while Ca2+ Can Protect Cells from Damage. PLOS ONE, 10(8), e0134626. [Link]

  • Astor Scientific. Colistin sulfate (Polymyxin E) (TBS0004). [Link]

  • University of Washington. Colistin (Polymyxin E or Colistimethate). [Link]

  • Trimble, M. J., Mlynárčik, P., Kolář, M., & Hancock, R. E. (2016). Polymyxin: Alternative Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 6(10), a025288. [Link]

  • Bo-Young, K., McCoy, C., & Hope, W. (2012). Polymyxins and analogs bind to ribosomal RNA and interfere with eukaryotic translation in vitro. ACS chemical biology, 7(1), 103–107. [Link]

  • Voigt, L. M., & Zammit, K. T. (2016). Colistin and Polymyxin B. Basicmedical Key. [Link]

  • Sabnis, A., Hagart, K. L., Klöckner, A., Becce, M., Evans, L. E., Furniss, R. C. D., ... & Edwards, A. M. (2021). Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane. eLife, 10, e65836. [Link]

  • Abdelraouf, K., Braggs, K. H., Yin, T., Truong, L. D., Hu, M., & Tam, V. H. (2012). Polymyxin B Induces Apoptosis in Kidney Proximal Tubular Cells. Antimicrobial agents and chemotherapy, 56(11), 5724–5728. [Link]

  • Zavascki, A. P., & Goldani, L. Z. (2023). Polymyxin. StatPearls. [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Bioanalysis and Stability of Polymyxins. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 797(1-2), 263–272. [Link]

  • Sych, T., Lussi, Y. C., Schalch-Middelton, A., Gademann, K., & Seeger, M. A. (2022). Antibiotic polymyxin arranges lipopolysaccharide into crystalline structures to solidify the bacterial membrane. ETH Zurich Research Collection. [Link]

  • MacNair, C. R., Seo, J., & Brown, E. D. (2020). Colistin resistance in Escherichia coli confers protection of the cytoplasmic but not outer membrane from the polymyxin antibiotic. Journal of bacteriology, 202(12), e00118-20. [Link]

  • Grasch, M., Jäger, A., & Grönniger, E. (2020). Using Colistin as a Trojan Horse: Inactivation of Gram-Negative Bacteria with Chlorophyllin. Antibiotics, 9(12), 850. [Link]

  • Nation, R. L., Li, J., Cars, O., Couet, W., Dudley, M. N., Kaye, K. S., ... & Theuretzbacher, U. (2014). International Consensus Guidelines for the Optimal Use of the Polymyxins: Endorsed by the American College of Clinical Pharmacy (ACCP), European Society of Clinical Microbiology and Infectious Diseases (ESCMID), Infectious Diseases Society of America (IDSA), International Society for Anti-infective Pharmacology (ISAP), Society of Critical Care Medicine (SCCM). Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 35(1), 10-24. [Link]

  • Bergen, P. J., Landersdorfer, C. B., Zhang, J., Zhao, M., Lee, H. J., Nation, R. L., & Li, J. (2012). Optimizing Polymyxin Combinations Against Resistant Gram-Negative Bacteria. Current pharmaceutical design, 18(15), 2289–2303. [Link]

  • Orwa, J. A., Govaerts, C., Gevers, K., Roets, E., Van Schepdael, A., & Hoogmartens, J. (2002). Study of the stability of polymyxins B1, E1 and E2 in aqueous solution using liquid chromatography and mass spectrometry. Journal of pharmaceutical and biomedical analysis, 29(1-2), 203–212. [Link]

  • de Avelar, J. G., de Oliveira, A. C. M., de Paiva, J. C. A., & Cass, Q. B. (2018). Evaluation of the stability of Polymyxin B in saline and glucose solutions using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 230-236. [Link]

Sources

Technical Support Center: Stability of Polymyxin E1 (Colistin A) Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. As Senior Application Scientists, we understand that the success of your research hinges on the reliability and stability of your reagents. Polymyxin E1 sulfate (also known as Colistin A sulfate), a critical last-resort antibiotic against multidrug-resistant Gram-negative bacteria, presents unique stability challenges in aqueous environments.[1][][3] An incomplete understanding of these characteristics can lead to inconsistent results, loss of bioactivity, and misinterpreted data.

This guide provides in-depth, field-proven insights into the stability of Polymyxin E1 sulfate. We will move beyond simple instructions to explain the underlying chemical principles, helping you design robust experiments and troubleshoot common issues effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Parameters

This section addresses the most common initial questions regarding the handling and storage of Polymyxin E1 sulfate solutions.

Q1: What is the general stability of Polymyxin E1 sulfate when dissolved in pure water?

A1: Polymyxin E1 sulfate is remarkably stable in high-purity water, but this stability is highly dependent on temperature. In purified water, you can expect:

  • At 4°C: Excellent stability. One study demonstrated that 97.4% of colistin A (Polymyxin E1) remained after 60 days of storage.[4][5]

  • At 37°C: Good short-term stability. No significant degradation was observed for up to 120 hours (5 days).[4][6]

Causality: The stability in pure water is attributed to the slightly acidic pH that a solution of the sulfate salt naturally forms (typically pH 4.0-7.0 for a 1% solution)[5]. In this pH range, the primary degradation pathways are significantly slowed.

Q2: How does pH impact the stability of my Polymyxin E1 sulfate solution?

A2: The pH of your aqueous solution is the most critical factor governing the stability of Polymyxin E1 sulfate.

  • Acidic Conditions (pH 2 to 6): The molecule is relatively stable.[5][7]

  • Neutral to Alkaline Conditions (pH > 6): The rate of degradation increases significantly.[7][8] For instance, substantial degradation is observed in isotonic phosphate buffer at pH 7.4 when incubated at 37°C.[4][6]

Causality: The primary degradation mechanisms, such as racemization and hydrolysis, are base-catalyzed.[7] At a neutral or alkaline pH, these reactions are accelerated, leading to a more rapid loss of the active compound. The degradation of Polymyxin B1, a closely related molecule, is most rapid at pH 7.4.[7][8]

Q3: What is the expected shelf-life of a prepared stock solution?

A3: For a stock solution prepared in sterile, purified water and stored at 4°C, it can be considered stable for up to two months.[4] However, for maximum experimental consistency and to mitigate any risk of contamination or unforeseen degradation, we recommend preparing fresh stock solutions more frequently or, at a minimum, qualifying your stored stock solution before critical experiments. Reconstituted oral suspensions are considered stable for 2 weeks when stored between 2-15°C.[9] For parenteral use, it is often recommended to discard unused portions after 72 hours under refrigeration.[10]

Q4: Should I be concerned about the type of container I use for my solutions?

A4: Absolutely. This is an often-overlooked but critical experimental variable. Colistin is known to adhere to a range of common laboratory materials, including standard polystyrene and borosilicate glass.[5] This adsorption can lead to a significant and variable loss of the active compound from your solution, reducing its effective concentration.

Expert Recommendation: To minimize adsorptive losses, always use low-protein-binding polypropylene tubes and plates for the preparation, storage, and handling of Polymyxin E1 sulfate solutions.[5]

Section 2: Troubleshooting Common Experimental Issues

Q5: I'm seeing a progressive loss of antibacterial activity in my multi-day experiment. What are the likely causes?

A5: This is a classic stability-related problem. The troubleshooting process should follow a logical exclusion of the key factors influencing stability.

G LossOfActivity Observed Loss of Activity CheckpH Is the medium pH > 6.0? LossOfActivity->CheckpH CheckTemp Is the incubation temperature elevated (e.g., 37°C)? CheckpH->CheckTemp No pH_Deg High pH accelerates degradation CheckpH->pH_Deg Yes CheckContainer Are you using low-binding polypropylene? CheckTemp->CheckContainer No Temp_Deg High temperature accelerates degradation CheckTemp->Temp_Deg Yes CheckMedia What is the media composition? (e.g., TSB vs. MHB) CheckContainer->CheckMedia Yes Adsorption Adsorption to labware reduces effective concentration CheckContainer->Adsorption No Media_Deg Certain media components (e.g., in TSB) cause degradation CheckMedia->Media_Deg If TSB

Caption: Troubleshooting flowchart for loss of Polymyxin E1 activity.

  • Verify pH: If you are using a buffered solution, such as a cell culture medium or phosphate buffer with a pH of 7.4, you are operating in a pH range where Polymyxin E1 is less stable.[4][7]

  • Consider Temperature: Incubation at 37°C will accelerate any pH-dependent degradation.[7]

  • Evaluate Labware: If you are not using low-protein-binding polypropylene, you are likely losing a significant portion of your compound to the container walls.[5]

  • Assess Media Composition: The stability of Polymyxin E1 sulfate varies in different bacteriological media. While it is stable in Mueller-Hinton Broth (MHB), it undergoes considerable degradation in Tryptic Soy Broth (TSB) over time at 37°C.[5]

Q6: I observed a precipitate in my media after adding Polymyxin E1 sulfate. What should I do?

A6: Precipitation can arise from several sources and should not be ignored, as it indicates a change in the solution's composition.

  • Interaction with Media Components: Polymyxin E1 is a cationic polypeptide and can interact with anionic components in complex media, leading to precipitation.

  • Concentration and Solubility: Ensure you have not exceeded the solubility limit in your specific medium. While highly soluble in water, its solubility in complex buffers can be different.[]

  • Temperature Shifts: Changes in temperature can affect the solubility of both the antibiotic and media components.

Troubleshooting Steps:

  • Visually inspect the solution under a light source to confirm precipitation.

  • Prepare a fresh solution, ensuring the Polymyxin E1 sulfate is fully dissolved in a small volume of sterile water before adding it to the final medium.

  • Consider sterile filtering the final solution through a 0.22 µm filter if appropriate for your application, though this may not resolve issues of ongoing precipitation.

Section 3: In-Depth Scientific Guide - Mechanisms and Analysis

Primary Degradation Pathways

Understanding the chemical routes of degradation is key to preventing them. For Polymyxin E1, the two major non-enzymatic degradation pathways in aqueous solution are racemization and hydrolysis.

G cluster_conditions Accelerating Conditions Active Polymyxin E1 (Active) (L-amino acid configuration) Inactive_Racemic Epimerized Products (D-amino acid configuration) Reduced Activity Active->Inactive_Racemic Racemization/Epimerization Inactive_Hydrolysis Hydrolytic Fragments (Broken peptide bonds) Inactive Active->Inactive_Hydrolysis Hydrolysis p1->Active p2->Active p3->Active

Caption: Primary degradation pathways for Polymyxin E1 in aqueous solution.

  • Racemization (Epimerization): This is a major degradation mechanism where one or more of the L-amino acid residues in the peptide chain convert to their D-amino acid counterparts (epimers).[7][8] This change in stereochemistry alters the three-dimensional structure of the peptide, which is crucial for its interaction with the bacterial membrane, thereby reducing or eliminating its antibacterial activity.

  • Hydrolysis: This involves the cleavage of peptide bonds within the cyclic structure or the side chain of the molecule.[11][12] This breaks the molecule into smaller, inactive fragments. Certain enzymes, such as the alkaline protease Apr, can specifically cleave Polymyxin E at peptide bonds, leading to rapid inactivation.[11][13]

Forced Degradation Studies: A Tool for Predictive Analysis

For drug development professionals, performing forced degradation (or stress testing) studies is a regulatory requirement and a critical step in developing a stability-indicating analytical method.[14][15] These studies intentionally expose the drug to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, light) to generate potential degradation products.[16][17]

The Purpose of Forced Degradation:

  • Identify Degradants: To identify the likely degradation products that could form under storage conditions.[15]

  • Elucidate Pathways: To understand the chemical pathways by which the molecule degrades.[14]

  • Develop Stability-Indicating Methods: To ensure your analytical method (typically HPLC) can separate the intact active ingredient from all potential degradation products, proving the method is "stability-indicating."[18]

Section 4: Protocols & Methodologies

Data Summary: Polymyxin E1 Sulfate Stability

The following table summarizes stability data gathered from multiple studies.

Solvent/MediumpHTemperatureDurationStability (% Remaining)Reference(s)
Purified Water~5.6 - 6.04°C60 days>97%[4]
Purified Water~5.6 - 6.037°C120 hoursNo significant loss[4]
Isotonic Phosphate Buffer7.437°C120 hoursSignificant degradation[4][6]
Mueller-Hinton BrothNot specified35°C120 hoursStable[5]
Tryptic Soy BrothNot specified37°C12 daysConsiderable degradation[5]
Acidic Solution2 - 6Not specifiedNot specifiedMore stable[5][7]
Alkaline Solution> 6Not specifiedNot specifiedLess stable[5][7]
Protocol 1: Preparation and Storage of a Validated Polymyxin E1 Sulfate Stock Solution

This protocol describes a self-validating system for preparing a reliable stock solution.

Materials:

  • Polymyxin E1 Sulfate (high-purity powder)

  • Sterile, pyrogen-free, HPLC-grade water

  • Sterile, low-protein-binding polypropylene conical and microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile, disposable 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the required amount of Polymyxin E1 sulfate powder in a sterile polypropylene conical tube. Perform this in a clean environment to minimize contamination.

  • Reconstitution: Add a precise volume of sterile HPLC-grade water to achieve the desired stock concentration (e.g., 10 mg/mL). Vortex gently until the powder is completely dissolved.

  • Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a new, sterile low-protein-binding polypropylene tube. This step is critical for long-term storage and use in cell-based assays.

  • Aliquoting (Self-Validation): Immediately aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This is the most important step to ensure trustworthiness. By creating single-use aliquots, you avoid repeated freeze-thaw cycles and the potential for contamination of the entire stock with each use.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to a few weeks), storage at 4°C is acceptable.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and initials.

Protocol 2: Basic Experimental Workflow for a Time-Course Stability Study

This workflow allows you to determine the stability of Polymyxin E1 sulfate in your specific experimental medium.

G Start Start: Prepare fresh Polymyxin E1 stock Spike Spike into test medium (e.g., buffer, cell culture media) to final concentration Start->Spike T0 Immediately take T=0 sample. Freeze at -80°C. Spike->T0 Incubate Incubate solution under experimental conditions (e.g., 37°C) Spike->Incubate Analyze Analyze all samples (T=0 and time points) in a single HPLC run T0->Analyze Sample Take samples at defined time points (e.g., 2, 4, 8, 24, 48 hours). Immediately freeze at -80°C. Incubate->Sample Sample->Analyze Calculate Calculate % Remaining vs. T=0 Plot degradation curve Analyze->Calculate

Caption: Experimental workflow for assessing Polymyxin E1 stability.

Methodology:

  • Preparation: Prepare your experimental solution (e.g., buffer, media) and spike it with a known concentration of freshly prepared Polymyxin E1 sulfate stock solution.

  • Time Zero (T=0) Sample: Immediately after mixing, take an aliquot of this solution. This is your 100% reference point. Flash-freeze it and store at -80°C until analysis.

  • Incubation: Place the bulk of the solution under your intended experimental conditions (e.g., in an incubator at 37°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove aliquots, flash-freeze, and store them at -80°C.

  • Analysis: Once all time points are collected, thaw all samples (including T=0) and analyze them in a single, validated HPLC run.[19][20] Analyzing all samples together minimizes run-to-run variability.

  • Quantification: Quantify the peak area of the intact Polymyxin E1 in each sample. Calculate the percentage remaining at each time point relative to the T=0 sample. This data will provide a clear degradation profile under your specific experimental conditions.

By following these guidelines and protocols, you can ensure the integrity of your experiments and generate reliable, reproducible data when working with Polymyxin E1 sulfate.

References

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 47(4), 1364–1370. [Link]

  • He, H., Gaskari, S., Zgoda, P. J., Wiskel, J. M., & Husa, R. K. (2013). Stability of Colistimethate Sodium in Aqueous Solution. Antimicrobial Agents and Chemotherapy, 57(1), 597–598. [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. Academia.edu. [Link]

  • Wallace, S. J., Li, J., Nation, R. L., Prankerd, R. J., & Velkov, T. (2012). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. Antimicrobial Agents and Chemotherapy, 56(7), 3547–3550. [Link]

  • Li, J., Milne, R. W., Nation, R. L., Turnidge, J. D., & Coulthard, K. (2003). Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Avedissian, S. N., Liu, J., & Rhodes, N. J. (2023). Recent Advances in the Development of Polymyxin Antibiotics: 2010–2023. Molecules, 28(18), 6528. [Link]

  • National Center for Biotechnology Information. (n.d.). Colistin. PubChem Compound Database. [Link]

  • Orwa, J. A., Govaerts, C., Gevers, K., Roets, E., Van Schepdael, A., & Hoogmartens, J. (2002). Study of the stability of polymyxins B1, E1 and E2 in aqueous solution using liquid chromatography and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 203–212. [Link]

  • Orwa, J. A., Govaerts, C., Gevers, K., Roets, E., Van Schepdael, A., & Hoogmartens, J. (2002). Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry. PubMed. [Link]

  • Wikipedia. (2024). Colistin. [Link]

  • Dudhani, R. V., Turnidge, J. D., Coulthard, K., Milne, R. W., Rayner, C. R., Li, J., & Nation, R. L. (2010). Evaluating the stability of colistin and colistin methanesulphonate in human plasma. ResearchGate. [Link]

  • Wang, P., Zhang, Q., Zhu, N., Wang, Y., & Zhang, Y. (2021). A Rapid and Simple HPLC-MS/MS Method for the Quantitative Determination of Colistin for Therapeutic Drug Monitoring in Clinical Practice. Dove Medical Press. [Link]

  • Liu, X., Wang, Y., & Chen, S. (2014). Antibacterial Mechanisms of Polymyxin and Bacterial Resistance. BioMed Research International. [Link]

  • Zhang, L., Cao, Y., Yang, C., & Yu, Z. (2019). Inactivation of Polymyxin by Hydrolytic Mechanism. Antimicrobial Agents and Chemotherapy, 63(6), e02378-18. [Link]

  • Falagas, M. E., & Kasiakou, S. K. (2005). Polymyxins Revisited. Clinical Microbiology Reviews, 18(3), 409–423. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

  • Zhang, L., Cao, Y., Yang, C., & Yu, Z. (2019). Inactivation of Polymyxin by Hydrolytic Mechanism. Antimicrobial Agents and Chemotherapy, 63(6). [Link]

  • Klick, S., & G. Gibson, P. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Zhang, L., Cao, Y., Yang, C., & Yu, Z. (2019). Inactivation of Polymyxin by Hydrolytic Mechanism. Antimicrobial Agents and Chemotherapy. [Link]

  • Zhang, L., Cao, Y., Yang, C., & Yu, Z. (2019). (PDF) Inactivation of Polymyxin by Hydrolytic Mechanism. ResearchGate. [Link]

  • Eagu, M., et al. (2011). The validation of the Analytical method (HPLC), use for identification and assay of the pharmaceutical active ingredient, colist. Veterinary Pharmacon. [Link]

  • Galvão, M. M. S. C., et al. (2019). Stability of polymyxin B sulfate diluted in 0.9% sodium chloride injection and stored at 4 or 25°C. ResearchGate. [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave online. [Link]

  • Galvão, M. M. S. C., et al. (2019). Evaluation of the stability of Polymyxin B in saline and glucose solutions using LC-MS/MS. SciELO. [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Orwa, J. A., et al. (2002). Estimated shelf life of polymyxins B 1 , E 1 and E 2 at room temperature (25 °C) in 0.1 M potassium phosphate buffer pH 1.4, 3.4 or 7.4 and ionic strength 0.2. ResearchGate. [Link]

  • U.S. Pharmacopeia. (n.d.). Polymyxin B Sulfate. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Applied Chemistry. [Link]

  • Zhang, J., et al. (2021). The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method. Semantic Scholar. [Link]

  • DailyMed. (n.d.). Polymyxin B sulfate injection, powder, lyophilized, for solution. National Institutes of Health. [Link]

  • Boohaker, R. J., et al. (2014). Synthesis and characterization of the colistin peptide polymyxin E1 and related antimicrobial peptides. PubMed. [Link]

  • Harmita, H., et al. (2020). Development and validation method for simultaneous quantification of neomycin and polymyxin B by HPLC-ELSD and comparison with microbiological method. Journal of Applied Pharmaceutical Science. [Link]

  • Google Patents. (n.d.).
  • PharmacyLibrary. (n.d.). Polymyxin B Sulfate – Pyrimethamine. Trissel's Stability of Compounded Formulations. [Link]

  • Wenzler, E., et al. (2022). Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption. Antimicrobial Agents and Chemotherapy. [Link]

  • Zhang, J., et al. (2011). Polymyxin E sulfate-loaded liposome for intravenous use: Preparation, lyophilization, and toxicity assessment in vivo. ResearchGate. [Link]

  • Olaitan, A. O., et al. (2014). Polymyxins and Bacterial Membranes: A Review of Antibacterial Activity and Mechanisms of Resistance. Frontiers in Microbiology. [Link]

  • Tsuboi, M., et al. (1993). Temperature Dependence of Action of Polymyxin B on Escherichia Coli. PubMed. [Link]

  • Li, Y., et al. (2022). Efficacy and safety of polymyxin E sulfate in the treatment of critically ill patients with carbapenem-resistant organism infections. Frontiers in Pharmacology. [Link]

Sources

Technical Support Center: Overcoming Polymyxin E1 Sulfate Adsorption

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Biopharma Solutions

Welcome to the technical support center dedicated to addressing a critical and often underestimated challenge in the laboratory: the significant loss of Polymyxin E1 (Colistin) due to adsorption to labware. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible data when working with this potent, polycationic antibiotic.

Polymyxin E1's unique physicochemical properties—a combination of a positively charged peptide ring and a hydrophobic fatty acid tail—drive its high affinity for negatively charged and hydrophobic surfaces common in laboratory consumables. This interaction can lead to a substantial decrease in the effective concentration of the drug in your solution, causing variability in experimental results, inaccurate minimum inhibitory concentration (MIC) values, and flawed pharmacokinetic/pharmacodynamic (PK/PD) modeling.

This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you understand, quantify, and mitigate the adsorption of Polymyxin E1 sulfate in your experiments.

Troubleshooting Guide: Diagnosis and Mitigation of Polymyxin E1 Loss

This section is structured in a question-and-answer format to directly address the common issues and observations researchers encounter.

Q1: My Polymyxin E1 concentrations are inconsistent and lower than expected. Is adsorption the likely cause?

A1: Yes, this is the classic symptom of Polymyxin E1 adsorption. The polycationic nature of the polymyxin molecule leads to strong electrostatic interactions with negatively charged surfaces of common labware, such as standard polystyrene and borosilicate glass[1][2]. This binding is rapid and can remove a significant fraction of the peptide from your solution, especially at lower concentrations where the surface area-to-analyte ratio is high[1][2].

The mechanism is twofold:

  • Electrostatic Interaction: The positively charged diaminobutyric acid (Dab) residues in the peptide ring are attracted to negatively charged sites on surfaces.

  • Hydrophobic Interaction: The N-terminal fatty acyl tail and hydrophobic amino acid residues can bind to non-polar plastic surfaces like polystyrene[3][4].

This leads to underestimation of the true concentration, which can critically impact dose-response experiments, susceptibility testing, and other assays.

polymyxin Polymyxin E1 Molecule + Cationic Peptide Ring - Hydrophobic Tail adsorption Adsorption (Drug Loss from Solution) polymyxin->adsorption Binds to labware Standard Labware Surface (e.g., Polystyrene) - Negatively Charged Sites - Hydrophobic Regions labware->adsorption Provides Sites for start Inaccurate or Variable Polymyxin E1 Results? q1 Can you change labware? start->q1 Diagnose q3 Can you pre-treat your labware? q1->q3 No sol1 Switch to Low-Protein-Binding Polypropylene Labware (Highest Recommendation) q1->sol1 Yes q2 Is this for a standard MIC susceptibility test? sol2 Use Additives in Buffer: - Increase Ionic Strength - Add Surfactant (e.g., 0.002% Tween 80) q2->sol2 No sol4 Use Untreated Polystyrene (Per CLSI/EUCAST Guidelines) and Acknowledge Potential for Loss q2->sol4 Yes q3->q2 No sol3 Passivate with BSA (See Protocol 1) q3->sol3 Yes final Perform a Recovery Study to Validate Your Chosen Method (See Protocol 2) sol1->final sol2->final sol3->final sol4->final

Caption: Troubleshooting decision tree for mitigating Polymyxin E1 adsorption.

Frequently Asked Questions (FAQs)

  • Is Polymyxin E1 the same as colistin? Yes, Polymyxin E is more commonly known as colistin. It is typically a mixture of Polymyxin E1 (Colistin A) and Polymyxin E2 (Colistin B), which differ only by one fatty acid methyl group.[4][5]

  • Does adsorption affect low and high concentrations of Polymyxin E1 equally? No. The proportional loss is much greater at lower concentrations.[1][2] At high concentrations, the binding sites on the labware can become saturated, so while the absolute amount lost might be higher, the percentage of the total drug lost is smaller. This is critical for experiments involving serial dilutions.

  • I'm performing HPLC-MS analysis. What's the best way to prepare my samples? For analytical chemistry applications where biological activity is not a concern, using additives is highly recommended. Prepare samples and standards in low-binding tubes and consider adding 0.002% Polysorbate 80 or using sample diluents containing organic solvents (like acetonitrile) to minimize adsorption during sample preparation and in the autosampler.[6][7]

  • Will pre-wetting my pipette tips really make a difference? Yes, particularly for low-volume, low-concentration transfers. Peptides are known to adsorb to pipette tip surfaces.[6] Pre-wetting saturates these binding sites with your analyte before you transfer the critical volume, improving accuracy and precision.[8]

Experimental Protocols

Protocol 1: Labware Passivation with Bovine Serum Albumin (BSA)

This protocol describes how to pre-treat standard labware (e.g., polystyrene microplates, polypropylene tubes) to minimize the adsorption of Polymyxin E1.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate-Buffered Saline (PBS), sterile

  • Labware to be passivated

  • Sterile, purified water

Procedure:

  • Prepare a 1% BSA Solution: Aseptically dissolve 1 g of BSA in 100 mL of sterile PBS. Mix gently by inversion to avoid frothing. Filter-sterilize through a 0.22 µm filter if necessary.

  • Coat the Labware: Add a sufficient volume of the 1% BSA solution to completely cover the surface of the labware that will be in contact with your Polymyxin E1 solution. For a 96-well plate, add 200 µL per well. For a 1.5 mL microcentrifuge tube, add 1 mL.

  • Incubate: Cover the labware (e.g., with a plate lid or by closing the tube cap) and incubate for at least 2 hours at room temperature, or overnight at 4°C.

  • Remove BSA Solution: Aspirate the BSA solution completely from the labware. Be careful not to scratch the surface.

  • Wash (Optional but Recommended): Gently wash the surfaces once or twice with sterile PBS or sterile purified water to remove any loosely bound BSA. Aspirate completely.

  • Dry: Allow the labware to air-dry completely in a sterile environment (e.g., a laminar flow hood). Alternatively, the labware can be used immediately after the final wash and aspiration step if the residual liquid will not interfere with subsequent steps.

  • Use Immediately: The passivated labware is now ready for use. It is best to use it on the same day it is prepared.

Protocol 2: Performing a Polymyxin E1 Recovery Study

This protocol allows you to quantify the extent of Polymyxin E1 loss in your specific experimental setup and validate your chosen mitigation strategy.

Objective: To compare the concentration of Polymyxin E1 recovered from different types of labware after a set incubation period.

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of Polymyxin E1 sulfate in a low-binding tube (e.g., 1 mg/mL in sterile water).

  • Select Labware: Choose the labware types you wish to compare (e.g., polystyrene tube, polypropylene tube, low-binding tube, and a BSA-passivated polystyrene tube).

  • Prepare Test Solutions: In a low-binding tube, prepare a working solution of Polymyxin E1 in your experimental buffer at a clinically relevant concentration (e.g., 2 µg/mL).

  • Aliquot and Incubate:

    • Dispense 1 mL of the working solution into three replicates of each labware type being tested.

    • Immediately take a 100 µL sample from the source working solution. This is your T=0 Control . Store it under appropriate conditions for analysis.

    • Incubate all test tubes under your standard experimental conditions (e.g., 24 hours at 37°C).

  • Collect Samples: After incubation, mix the contents of each tube gently. Collect a 100 µL sample from each replicate.

  • Quantify: Analyze the concentration of Polymyxin E1 in all collected samples (T=0 Control and incubated samples) using a validated analytical method, such as HPLC-MS/MS.[9]

  • Calculate Recovery: For each labware type, calculate the percent recovery using the following formula: % Recovery = (Mean concentration in test labware / Concentration of T=0 Control) * 100

cluster_0 Aliquot Solution into Triplicates of Each Labware Type start Prepare Polymyxin E1 Working Solution (e.g., 2 µg/mL) in a Low-Binding Tube t0 Take T=0 Control Sample for Immediate Analysis start->t0 lw1 Polystyrene start->lw1 lw2 Polypropylene start->lw2 lw3 Low-Binding start->lw3 lw4 Passivated start->lw4 analyze Quantify Polymyxin E1 Concentration via HPLC-MS/MS t0->analyze Analyze T=0 Control incubate Incubate Under Experimental Conditions (e.g., 24h at 37°C) lw1->incubate lw2->incubate lw3->incubate lw4->incubate collect Collect Samples from Each Replicate incubate->collect collect->analyze calculate Calculate % Recovery vs. T=0 Control for Each Labware analyze->calculate

Caption: Experimental workflow for a Polymyxin E1 recovery study.

References

  • Role of ionic strength in colicin K adsorption. PubMed.
  • Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. PMC.
  • International Consensus Guidelines for the Optimal Use of the Polymyxins: Endorsed by the American College of Clinical Pharmacy (ACCP), European Society of Clinical Microbiology and Infectious Diseases (ESCMID), Infectious Diseases Society of America (IDSA), International Society for Anti-infective Pharmacology (ISAP), Society of Critical Care Medicine (SCCM). Academic.oup.com.
  • International Consensus Guidelines for the Optimal Use of the Polymyxins. Deep Blue Repositories.
  • International Consensus Guidelines for the Optimal Use of the Polymyxins: Endorsed by the American College of Clinical Pharmacy. OUP Academic.
  • Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations. Journal of Clinical Microbiology.
  • Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. Dove Medical Press.
  • Initial pH dependence of colistin removal.
  • The validation of the Analytical method (HPLC), use for identification and assay of the pharmaceutical active ingredient, colist. Veterinary Pharmacon.
  • Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. PMC.
  • Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements.
  • Low Retention Pipette Tips for Protein & Enzyme Solutions. Ucallmlabs.
  • Enhancing Colistin Activity against Colistin-Resistant Escherichia coli through Combination with Alginate Nanoparticles and Small Molecules. MDPI.
  • Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS One.
  • International Consensus Guidelines for the Optimal Use of the Polymyxins.
  • Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: An overview.
  • Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview. PubMed.
  • Study of the stability of polymyxins B1, E1 and E2 in aqueous solution using liquid chromatography and mass spectrometry.
  • The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments. PubMed.
  • Non-Binding Assay Micropl
  • Structure-Interaction Relationship of Polymyxins with Lung Surfactant. PMC.
  • Polymyxin Delivery Systems: Recent Advances and Challenges. PMC.
  • A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-neg
  • Antibacterial Mechanisms of Polymyxin and Bacterial Resistance. PMC.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparing Polymyxin E1 Sulfate and Colistin Methanesulfonate (CMS) for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

In the critical landscape of antimicrobial resistance, the polymyxin class of antibiotics has been revived as a last-line defense against multidrug-resistant (MDR) Gram-negative pathogens. Polymyxin E, commonly known as colistin, is at the forefront of this resurgence. However, a significant and often misunderstood distinction exists between the two forms used in research and clinical practice: the active drug, Polymyxin E1 sulfate (colistin sulfate), and its inactive prodrug, colistin methanesulfonate (CMS).

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals. Misinterpretation of the activities of these two compounds can lead to flawed experimental design, erroneous data, and ultimately, a misjudgment of bacterial susceptibility. We will dissect the causality behind experimental choices, present self-validating protocols grounded in international standards, and clarify the appropriate applications for each compound.

The Fundamental Distinction: Active Antibiotic vs. Inactive Prodrug

The core principle that must guide all experimental work is the difference in the chemical and biological nature of these two agents.

  • Polymyxin E1 Sulfate (Colistin Sulfate): This is the active form of the antibiotic.[1][2] It is a polycationic polypeptide that exerts immediate antimicrobial effects upon contact with a susceptible bacterium.

  • Colistin Methanesulfonate (CMS): This is an inactive prodrug where the primary amine groups of colistin are modified with sulfomethyl groups.[1][2][3] CMS itself lacks significant antibacterial activity.[2][4] It is administered to patients parenterally because it is less toxic than the active form.[5][6] For its antimicrobial effect to be realized, CMS must first undergo hydrolysis in vivo to release the active colistin.[1][2] This conversion process is notably slow and often incomplete.[1][7]

This distinction is not merely academic; it has profound consequences for how these compounds are handled and tested in the laboratory.

Mechanism of Action: How Active Colistin Kills

The bactericidal action of Polymyxin E1 is a rapid, multi-stage assault on the integrity of the Gram-negative bacterial cell envelope.

  • Electrostatic Binding: As a positively charged molecule, Polymyxin E1 is electrostatically attracted to the negatively charged phosphate groups of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria.[8][9][10]

  • Membrane Destabilization: This initial binding displaces essential divalent cations (Mg²⁺ and Ca²⁺) that form salt bridges between LPS molecules, thereby stabilizing the outer membrane.[9][10]

  • Permeabilization and Disruption: The loss of these cations disrupts the membrane's integrity. The hydrophobic fatty acyl tail of the polymyxin molecule then inserts into the membrane, acting like a detergent to further disorganize both the outer and inner membranes.[9][11] This leads to increased permeability, leakage of vital intracellular contents, and ultimately, cell death.[10]

cluster_membrane Outer Membrane Disruption Polymyxin_E1 Polymyxin E1 (Cationic) LPS Bacterial LPS (Anionic Target) Polymyxin_E1->LPS Binds Displacement Displace Ca²⁺/Mg²⁺ Cations LPS->Displacement Causes Permeabilization Increase Membrane Permeability Displacement->Permeabilization Leads to Cell_Death Cell Death Permeabilization->Cell_Death Results in cluster_prep Preparation cluster_assay Assay Stock Prepare Colistin Sulfate Stock Dilute Serially Dilute Drug in 96-Well Plate (CAMHB) Stock->Dilute Inoculum Standardize Bacterial Inoculum to 0.5 McFarland Add_Inoculum Add Bacteria to Wells (Final ~5x10^5 CFU/mL) Inoculum->Add_Inoculum Dilute->Add_Inoculum Incubate Incubate 16-20h at 35°C Add_Inoculum->Incubate Read_MIC Read MIC: Lowest Concentration with No Growth Incubate->Read_MIC

Caption: Standard workflow for colistin Broth Microdilution (BMD) MIC testing.

In Vivo Studies: The Role of CMS

While Polymyxin E1 sulfate is the non-negotiable standard for in vitro work, CMS is the clinically relevant compound for in vivo studies designed to mimic human therapy. When using animal infection models, administering CMS allows researchers to study the combined pharmacokinetic and pharmacodynamic effects of the prodrug's conversion and the active drug's efficacy and toxicity. However, it is imperative to accompany such studies with liquid chromatography-mass spectrometry (LC-MS) to quantify the plasma concentrations of both CMS and the liberated active colistin to build accurate PK/PD models.

Conclusion

A precise understanding of the fundamental differences between Polymyxin E1 sulfate and colistin methanesulfonate is indispensable for generating valid and reliable data in antimicrobial research. For any in vitro characterization of a bacterium's susceptibility, Polymyxin E1 sulfate is the only appropriate agent. The use of CMS in this context is a significant methodological flaw that invalidates the resulting data. By adhering to standardized protocols and appreciating the distinct roles of the active drug and its prodrug, the scientific community can ensure the integrity of its research and contribute meaningfully to the fight against MDR pathogens.

References

  • How does polymyxin act on the gram-negative bacteria? - Quora. [Link]

  • Polymyxin: Alternative Mechanisms of Action and Resistance - PMC . National Center for Biotechnology Information. [Link]

  • What is the mechanism of Polymyxin B Sulfate? - Patsnap Synapse. [Link]

  • Mechanisms of antibacterial activity of polymyxins in Gram negative... - ResearchGate. [Link]

  • Polymyxin | Mechanism Of Action | Antimicrobial Spectrum | Adverse Effects - YouTube. [Link]

  • Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints - Oxford Academic. [Link]

  • Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC . National Center for Biotechnology Information. [Link]

  • Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - Academia.edu. [Link]

  • Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - Academia.edu. [Link]

  • International Consensus Guidelines for the Optimal Use of the Polymyxins: Endorsed by the American College of Clinical Pharmacy (ACCP), European Society of Clinical Microbiology and Infectious Diseases (ESCMID), Infectious Diseases Society of America (IDSA), International Society for Anti-infective Pharmacology (ISAP), Society of Critical Care Medicine (SCCM) . [Link]

  • Stability of colistin methanesulfonate in pharmaceutical products and solutions for administration to patients. - CABI Digital Library. [Link]

  • Colistin Methanesulfonate against Multidrug-Resistant Acinetobacter baumannii in an In Vitro Pharmacodynamic Model | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Clinical and Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing Position Statements on Polymyxin B and Colistin Clinical Breakpoints - Research With Rutgers. [Link]

  • Polymyxins: Re-considering the Disk Diffusion Susceptibility Testing Methodin MALDI–TOF-identified Gram Negative Bacilli . [Link]

  • Is Colistin Susceptibility Testing Finally on the Right Track? | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • In Vitro Pharmacodynamic Properties of Colistin and Colistin Methanesulfonate against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - ResearchGate. [Link]

  • Laboratory manual for carbapenem and colistin resistance detection and characterisation for the survey of carbapenem- and/or col - ECDC. [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance . [Link]

  • Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC . National Center for Biotechnology Information. [Link]

  • Polymyxin Susceptibility Testing and Interpretive Breakpoints: Recommendations from the United States Committee on Antimicrobial Susceptibility Testing (USCAST) - ASM Journals. [Link]

  • MICs of colistin and colistin methanesulfonate against P. aeruginosa isolates from CF patients - ResearchGate. [Link]

  • Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC . National Center for Biotechnology Information. [Link]

  • Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? - PMC . National Center for Biotechnology Information. [Link]

  • What are the considerations for using Colistin and Polymyxin B (antibiotics) for treating infections caused by multidrug-resistant gram-negative bacteria? - Dr.Oracle. [Link]

  • Comparative study of polymyxin B and colistin sulfate in the treatment of severe comorbid patients infected with CR-GNB | springermedizin.de. [Link]

  • Colistin vs. Polymyxin B | AHC Media:… | Clinician.com. [Link]

  • Polymyxin B similarities to and differences from... : Expert Review of Anti-infective Therapy - Ovid. [Link]

Sources

Polymyxin E1 Sulfate & Carbapenems: A Synergistic Protocol Guide for MDR Gram-Negative Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polymyxin E1 Sulfate (Colistin Sulfate) acts as a cationic polypeptide that disrupts the outer membrane of Gram-negative bacteria. While effective as a last-resort monotherapy, its utility is limited by dose-dependent nephrotoxicity and heteroresistance. This guide analyzes the synergistic application of Polymyxin E1 with carbapenems (Meropenem/Imipenem). By leveraging the "permeabilizing" effect of Polymyxin E1, researchers can restore the efficacy of carbapenems against Multi-Drug Resistant (MDR) Acinetobacter baumannii and Klebsiella pneumoniae, significantly reducing the required Minimum Inhibitory Concentration (MIC) of both agents.

Mechanistic Rationale: The "Breacher and Bomber" Effect

The synergy between Polymyxin E1 and carbapenems is not additive; it is mechanistic. Carbapenems (e.g., Meropenem) target Penicillin-Binding Proteins (PBPs) to inhibit cell wall synthesis but are often excluded from MDR strains due to porin loss or efflux pumps.

The Mechanism:

  • The Breacher (Polymyxin E1): Displaces divalent cations (

    
    , 
    
    
    
    ) from the phosphate groups of membrane lipids. This destabilizes the lipopolysaccharide (LPS) layer, increasing outer membrane permeability.
  • The Bomber (Carbapenem): With the outer barrier compromised, the carbapenem bypasses porin channels, floods the periplasmic space, and binds to PBPs, inducing rapid bactericidal activity.

Mechanistic Pathway Diagram

SynergyMechanism Poly Polymyxin E1 Sulfate LPS LPS Layer (Outer Membrane) Poly->LPS Displaces Mg2+/Ca2+ Carb Carbapenem (Meropenem/Imipenem) Entry Periplasmic Entry (Bypassing Porins) Carb->Entry Available Substrate Perm Membrane Permeabilization LPS->Perm Destabilization Perm->Entry Facilitates Influx PBP Penicillin-Binding Proteins (Cell Wall Synthesis) Entry->PBP Binding Target Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition

Figure 1: Synergistic cascade where Polymyxin E1 compromises membrane integrity, allowing Carbapenems to access intracellular targets.

Comparative Performance Analysis

The following data aggregates results from in vitro checkerboard and time-kill assays. The primary metric for synergy is the Fractional Inhibitory Concentration Index (FICI) .

FICI Interpretation Standard:

  • Synergy: FICI ≤ 0.5

  • No Interaction: FICI > 0.5 – 4.0

  • Antagonism: FICI > 4.0

Table 1: Synergy Rates in MDR Clinical Isolates

Data synthesized from multiple comparative studies (Zusman et al., Lenhard et al.).

PathogenCombinationSynergy Rate (%)Mean FICIMIC Reduction (Fold)
A. baumannii (CRAB) Poly E1 + Meropenem84% 0.28 ± 0.124x - 64x
A. baumannii (CRAB) Poly E1 + Imipenem68%0.35 ± 0.154x - 32x
K. pneumoniae (KPC) Poly E1 + Meropenem44 - 55%0.45 ± 0.202x - 16x
P. aeruginosa (MDR) Poly E1 + Doripenem50%0.50 ± 0.102x - 8x
Table 2: Time-Kill Kinetics (24 Hour Exposure)

Comparison of log10 CFU/mL reduction at 1x MIC concentrations.

Treatment ArmA. baumannii (Log Reduction)K. pneumoniae (Log Reduction)Outcome
Control (Growth) +2.5 (Growth)+2.8 (Growth)Failure
Polymyxin E1 (Mono) -1.5 (Regrowth often seen >12h)-1.2 (Regrowth common)Bacteriostatic/Weak
Meropenem (Mono) +1.0 (Resistance)+1.5 (Resistance)Failure
Poly E1 + Meropenem -5.8 (Sterilization) -4.2 (Bactericidal) Synergistic

Experimental Validation Protocols

To replicate these results, use the Checkerboard Microdilution Assay . This protocol is self-validating through the inclusion of single-agent MIC controls on the same plate.

Protocol A: Checkerboard Synergy Assay

Reagents:

  • Polymyxin E1 Sulfate (Powder, not CMS). Dissolve in sterile water.

  • Meropenem Trihydrate. Dissolve in DMSO or buffer as per manufacturer.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (round bottom).[1]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland diluted 1:100).
    
  • Plate Layout:

    • X-Axis (Columns 1-11): Meropenem (2-fold serial dilution, e.g., 64 µg/mL to 0.06 µg/mL).

    • Y-Axis (Rows A-G): Polymyxin E1 (2-fold serial dilution, e.g., 8 µg/mL to 0.125 µg/mL).

    • Well H12: Sterility Control (Media only).

    • Row H / Column 12: Single agent MIC controls.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or OD600 absorbance.

FICI Calculation Logic


Experimental Workflow Diagram

CheckerboardProtocol Prep Step 1: Inoculum 0.5 McFarland (5x10^5 CFU/mL) Dilute Step 2: Matrix Dilution Row: Poly E1 Col: Carbapenem Prep->Dilute Add Bacteria Incubate Step 3: Incubation 37°C, 18-24h Dilute->Incubate Seal Plate Read Step 4: Read MICs (Visual/OD600) Incubate->Read Assess Turbidity Calc Step 5: Calculate FICI (Synergy ≤ 0.5) Read->Calc Apply Formula

Figure 2: Step-by-step workflow for the Checkerboard Microdilution Assay to determine FICI.

Critical Analysis & Expert Insights

The "Sulfate" vs. "CMS" Distinction

Crucial for Researchers: In vitro studies must use Polymyxin E1 Sulfate (the active cationic peptide). Clinical studies often use Colistimethate Sodium (CMS) , an inactive prodrug that hydrolyzes into colistin in the body.

  • Risk:[2][3][4][5] Using CMS in a checkerboard assay will yield false negatives because CMS lacks the immediate membrane-disrupting capability required for in vitro synergy.

Heteroresistance Suppression

Monotherapy with Polymyxin E1 often selects for resistant subpopulations (heteroresistance) within 24 hours. The addition of a carbapenem does not just lower the MIC; it suppresses the emergence of these resistant clones, as evidenced by the "flat" time-kill curves in combination arms compared to the "U-shaped" regrowth curves of monotherapy.

Clinical Translation Gap

While in vitro synergy is robust (FICI < 0.5), clinical mortality benefits are debated. The combination allows for lower dosing of Polymyxin E1, potentially mitigating nephrotoxicity (kidney damage), which is the primary dose-limiting factor of colistin therapy.

References

  • Zusman, O., et al. (2017). Polymyxin monotherapy or in combination against carbapenem-resistant bacteria: systematic review and meta-analysis.[6] Journal of Antimicrobial Chemotherapy.

  • Lenhard, J. R., et al. (2016). Polymyxin-resistant, carbapenem-resistant Klebsiella pneumoniae: art of war. Annals of Clinical Microbiology and Antimicrobials.

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard.

  • Ni, W., et al. (2015). In vitro synergy of polymyxins with other antibiotics for Acinetobacter baumannii: a systematic review and meta-analysis. International Journal of Antimicrobial Agents.

  • Doern, C. D. (2014). When does 2 plus 2 equal 5? A review of antimicrobial synergy testing. Journal of Clinical Microbiology.

Sources

head-to-head study of Polymyxin E1 and E2 (sulfate) components

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical head-to-head comparison of Polymyxin E1 (Colistin A) and Polymyxin E2 (Colistin B), designed for researchers and drug development professionals.

Executive Summary: The Hydrophobic Divergence

Commercially available Colistin (Polymyxin E) is a heterogeneous mixture, typically comprised of Polymyxin E1 (Colistin A) and Polymyxin E2 (Colistin B) in a ratio of approximately 2:1 to 3:1. While historically treated as a single pharmaceutical entity, recent chromatographic and toxicological isolation studies reveal distinct performance profiles.

The Verdict:

  • Potency: Equipotent. Both components exhibit nearly identical MICs against key MDR Gram-negative pathogens (P. aeruginosa, A. baumannii).

  • Toxicity: E2 is Superior. Polymyxin E1 (Colistin A) demonstrates significantly higher in vitro nephrotoxicity (apoptosis in HK-2 cells) compared to E2.

  • Chemistry: E1 is more hydrophobic due to a single methylene group difference in the fatty acyl tail, which drives its higher protein binding and retention, potentially correlating with its elevated cellular toxicity.

Chemical & Structural Distinction

The functional difference lies entirely in the N-terminal fatty acyl moiety. This subtle variation dictates the hydrophobicity index, elution time, and membrane interaction kinetics.

FeaturePolymyxin E1 (Colistin A)Polymyxin E2 (Colistin B)[1][2]
Fatty Acid Tail 6-Methyloctanoic Acid (MOA) 6-Methylheptanoic Acid (Isooctanoic)
Carbon Chain C9 (Branched)C8 (Branched)
Molecular Weight ~1169 Da~1155 Da
Hydrophobicity High Low
RP-HPLC Elution Late Eluter (Retained longer)Early Eluter
Plasma Protein Binding ~56% (Rat Plasma)~41% (Rat Plasma)
Structural Pathway Visualization

The following diagram illustrates the structural divergence and its downstream effects on pharmacodynamics.

G Core Polymyxin E Core (Cyclic Heptapeptide + Tripeptide Sidechain) Tail_E1 E1 Tail: 6-Methyloctanoic Acid (More Hydrophobic) Core->Tail_E1 Acylation Tail_E2 E2 Tail: 6-Methylheptanoic Acid (Less Hydrophobic) Core->Tail_E2 Acylation Effect_E1 High Protein Binding Increased Apoptosis (HK-2) Tail_E1->Effect_E1 Lipid Interaction Effect_E2 Lower Protein Binding Reduced Cytotoxicity Tail_E2->Effect_E2 Lipid Interaction

Figure 1: Structural divergence of Polymyxin E components leading to differential toxicity profiles.

Antimicrobial Efficacy (MIC Comparison)

Contrary to the toxicity profile, the antimicrobial "kill" capacity is largely conserved between the two fractions.

Experimental Data (MIC mg/L):

Pathogen Strain Polymyxin E1 (MIC) Polymyxin E2 (MIC) Mixture (Colistin)
P. aeruginosa ATCC 27853 0.5 - 1.0 0.5 - 1.0 0.5 - 1.0
A. baumannii Clinical MDR 0.25 - 2.0 0.25 - 2.0 0.5 - 2.0

| K. pneumoniae | ATCC 13883 | 0.125 - 0.5 | 0.125 - 0.5 | 0.25 |

Key Insight: The extra methylene group in E1's tail does not significantly enhance outer membrane permeabilization (LPS disruption) compared to E2. Both are sufficient to displace divalent cations (


, 

) from the LPS phosphate groups.

Toxicity Profile: The Critical Differentiator

This is the most significant finding for drug development. While in vivo data often shows comparable nephrotoxicity (likely due to complex renal handling and reabsorption saturation), in vitro models reveal a mechanistic difference.

The HK-2 Cytotoxicity Assay

In human proximal tubular cells (HK-2), Polymyxin E1 is significantly more toxic.

  • Apoptosis Induction: E1 induces caspase-3/7 activity at rates >3-fold higher than E2 at equipotent concentrations.

  • Mitochondrial Stress: E1 causes greater mitochondrial membrane depolarization compared to E2.

  • Mechanism: The higher hydrophobicity of the E1 tail facilitates deeper insertion into the mammalian kidney cell membrane (which differs from bacterial LPS), triggering the apoptotic cascade.

Recommendation: For next-generation polymyxin derivatives, targeting the E2 scaffold (shorter fatty acid tail) offers a wider therapeutic window.

Analytical Methodology: Separation Protocol

To validate these findings in your own lab, you must separate the components from the sulfate mixture. Commercial "Colistin Sulfate" is insufficient for mechanistic study.

Validated RP-HPLC Purification Protocol

Objective: Isolate E1 and E2 with >98% purity.

System: Preparative HPLC (e.g., Agilent 1260 Infinity II or equivalent). Column: C18 Reverse Phase (4.6 x 250 mm, 5 µm particle size). Note: A phenyl-hexyl column can also be used for alternate selectivity.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Solvent B: Acetonitrile (ACN) (HPLC Grade).

Gradient Profile:

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV @ 215 nm (Peptide bond absorption)

Time (min)% Solvent BEvent
0.020%Equilibration
2.020%Injection
25.040%Linear Gradient
26.090%Wash
30.020%Re-equilibration

Elution Order:

  • Polymyxin E2 (Colistin B): Elutes first (~12-14 min). Less hydrophobic.

  • Polymyxin E1 (Colistin A): Elutes second (~16-18 min). More hydrophobic.

Experimental Workflow: Self-Validating System

To ensure scientific integrity (E-E-A-T), follow this closed-loop experimental workflow. This system validates the purity of your fractions before biological testing.

Experiment Start Raw Colistin Sulfate (Mixture) HPLC Prep RP-HPLC (Gradient Elution) Start->HPLC Check QC Check: LC-MS Req: >98% Purity HPLC->Check Collect Fractions Check->HPLC Fail (<98%) Assay_MIC Assay A: MIC (Muller-Hinton Broth) Check->Assay_MIC Pass (E1 & E2) Assay_Tox Assay B: HK-2 Viability (MTT / Caspase-3) Check->Assay_Tox Pass (E1 & E2) Data Data Synthesis: Potency vs. Toxicity Ratio Assay_MIC->Data Assay_Tox->Data

Figure 2: Closed-loop workflow for isolation and validation of Polymyxin E components.

Protocol Notes for Trustworthiness:
  • Sulfate Removal: If using MS detection, consider desalting fractions using a C18 SPE cartridge to remove excess sulfate/TFA salts which can suppress ionization.

  • Storage: Store isolated fractions lyophilized at -20°C. E1 is less stable in solution (phosphate buffer pH 7.4) than E2; prepare fresh for every assay.

References

  • Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin. ACS Infectious Diseases. (2015).[4]

    • Key Finding: Established the higher apoptotic potential of E1 vs E2 in HK-2 cells.
    • [4]

  • Pharmacology of polymyxins: new insights into an 'old' class of antibiotics.Future Microbiology. (2013).

    • Key Finding: Detailed structural analysis of the fatty acyl tail differences (MOA vs Isooctanoic).
  • A Comparison of Composition and In Vitro Activity of Polymyxin B Products.International Journal of Antimicrobial Agents. (2018).

    • Key Finding: Pharmacokinetic differences, including protein binding percentages (E1 > E2).
  • A quantitative method for determination of colistin E2 methanesulphonate in human plasma.Journal of Pharmaceutical and Biomedical Analysis. (2009).

    • Key Finding: HPLC separation protocols and observation of E2's high antibacterial potency.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.